Product packaging for 13-Hydroxyisobakuchiol(Cat. No.:)

13-Hydroxyisobakuchiol

Cat. No.: B1631963
M. Wt: 272.4 g/mol
InChI Key: KGYDEXUROYEYFL-CEAFDCLWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Delta3,2-Hydroxylbakuchiol has been reported in Cullen corylifolium with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O2 B1631963 13-Hydroxyisobakuchiol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1E,3S,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3/b12-6+,14-11+/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYDEXUROYEYFL-CEAFDCLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C/C=C/C(C)(C)O)(C=C)/C=C/C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

13-Hydroxyisobakuchiol: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxyisobakuchiol, a prenylated phenolic compound, is a derivative of the well-known meroterpene bakuchiol. While research has predominantly focused on bakuchiol, its hydroxylated analog is gaining attention for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential signaling pathways based on current scientific literature. For the purpose of this guide, we will be referencing the compound as 12-hydroxyisobakuchiol, as this is the nomenclature predominantly used in the cited research. It is plausible that this compound and 12-hydroxyisobakuchiol are synonymous or isomeric, arising from different numbering conventions of the isobakuchiol backbone.

Natural Sources

The primary natural sources of 12-hydroxyisobakuchiol identified to date are plants from the genus Psoralea.

  • Psoralea corylifolia (Babchi): The seeds of this plant, widely used in traditional medicine, are a known source of various meroterpenes, including bakuchiol and its derivatives. Phytochemical investigations have confirmed the presence of 12-hydroxyisobakuchiol in the seeds of Psoralea corylifolia.[1]

  • Psoralea glandulosa (Culen): This resinous shrub, native to Chile, is another significant source of 12-hydroxyisobakuchiol. The compound is found in the resinous exudate of the aerial parts of the plant.[2][3]

Isolation and Purification

The isolation of 12-hydroxyisobakuchiol typically involves solvent extraction followed by chromatographic techniques. The following protocol is a synthesized methodology based on published literature for the isolation from Psoralea glandulosa.[2]

Experimental Protocol: Isolation from Psoralea glandulosa

1. Extraction of Resinous Exudate:

  • Plant Material: Fresh aerial parts of Psoralea glandulosa.

  • Solvent: Dichloromethane (CH2Cl2).

  • Procedure:

    • Immerse the fresh plant material (e.g., 1 kg) in cold dichloromethane for 25-30 seconds at room temperature.[2]

    • Filter the solution to remove plant debris.

    • Concentrate the filtrate under reduced pressure to yield the crude resinous exudate.

2. Fractionation by Column Chromatography:

  • Stationary Phase: Silica gel (200-300 mesh).[2]

  • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Procedure:

    • Dissolve the crude resinous exudate in a minimal amount of n-hexane.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with n-hexane.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. While the exact gradient is not specified in the primary literature for this specific compound, a typical gradient for separating terpenoids could be:

      • n-hexane (100%)

      • n-hexane:ethyl acetate (95:5)

      • n-hexane:ethyl acetate (90:10)

      • n-hexane:ethyl acetate (85:15)

      • n-hexane:ethyl acetate (80:20)

      • n-hexane:ethyl acetate (70:30)

      • n-hexane:ethyl acetate (50:50)

      • Ethyl acetate (100%)

    • Collect fractions and monitor by thin-layer chromatography (TLC).

3. Purification by Preparative Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel plates.

  • Mobile Phase (Solvent System): A suitable solvent system should be determined based on analytical TLC of the fractions containing 12-hydroxyisobakuchiol. A common mobile phase for the separation of bakuchiol derivatives is a mixture of petroleum ether and ethyl acetate (e.g., 9:4 v/v). Another option could be a toluene-based system, such as toluene:ethyl acetate:acetic acid (10:1.0:0.1 v/v/v).

  • Procedure:

    • Apply the partially purified fractions containing 12-hydroxyisobakuchiol as a band onto a preparative TLC plate.

    • Develop the plate in a chamber saturated with the chosen solvent system.

    • Visualize the separated bands under UV light (if the compound is UV active) or by using a staining reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating).

    • Scrape the silica band corresponding to 12-hydroxyisobakuchiol from the plate.

    • Extract the compound from the silica gel using a polar solvent such as ethyl acetate or methanol.

    • Filter and concentrate the solvent to obtain the purified 12-hydroxyisobakuchiol.

  • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).[2]

Quantitative Data

The following table summarizes the reported yield and purity of 12-hydroxyisobakuchiol isolated from Psoralea glandulosa.[2]

Starting MaterialAmount of Starting MaterialFinal Yield of 12-HydroxyisobakuchiolPurity (by HPLC)
Resinous Exudate4 g30.2 mg95%

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways of 12-hydroxyisobakuchiol are limited, research on the resinous exudate of Psoralea glandulosa, which contains this compound, provides insights into its potential biological effects. Furthermore, the well-documented activities of its parent compound, bakuchiol, offer a framework for predicting its mechanism of action.

Anticancer Activity

The resinous exudate of Psoralea glandulosa has demonstrated significant inhibitory effects on the growth of human melanoma cells (A2058).[3] This activity is attributed to the synergistic effects of its constituents, including 12-hydroxyisobakuchiol. The observed anticancer effects are linked to the induction of apoptosis and an increase in intracellular reactive oxygen species (ROS).[3][4]

Apoptosis Induction: Treatment of melanoma cells with the resinous exudate and its pure components, including 12-hydroxyisobakuchiol, resulted in an increase in caspase-3 activity, a key executioner caspase in the apoptotic pathway.[3]

Reactive Oxygen Species (ROS) Production: The pro-apoptotic effects appear to be associated with an increase in ROS production.[3] ROS can act as signaling molecules to trigger the apoptotic cascade.

Potential Signaling Pathways

Based on the known mechanisms of bakuchiol and the observed effects of the Psoralea glandulosa exudate, the following signaling pathways are likely to be modulated by 12-hydroxyisobakuchiol.

ROS-Mediated Apoptosis Pathway:

12-hydroxyisobakuchiol may induce an increase in intracellular ROS. This oxidative stress can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential. This, in turn, can trigger the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates the caspase cascade, leading to the execution of apoptosis. The parent compound, bakuchiol, has been shown to facilitate TRAIL-induced apoptosis in colon cancer cells through the upregulation of death receptors DR4 and DR5 via a ROS/JNK pathway.[1][5] It is plausible that 12-hydroxyisobakuchiol acts through a similar mechanism.

ROS_Apoptosis_Pathway 12-Hydroxyisobakuchiol 12-Hydroxyisobakuchiol ROS Production ROS Production 12-Hydroxyisobakuchiol->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed ROS-mediated apoptosis pathway for 12-hydroxyisobakuchiol.

Experimental Workflow for Isolation:

The following diagram illustrates the key steps in the isolation and purification of 12-hydroxyisobakuchiol from Psoralea glandulosa.

Isolation_Workflow Start Psoralea glandulosa (Aerial Parts) Extraction Extraction with Dichloromethane Start->Extraction Crude_Extract Crude Resinous Exudate Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Hexane:EtOAc Gradient) Crude_Extract->Column_Chromatography Fractions Fractions containing 12-Hydroxyisobakuchiol Column_Chromatography->Fractions Prep_TLC Preparative TLC Fractions->Prep_TLC Purified_Compound Purified 12-Hydroxyisobakuchiol Prep_TLC->Purified_Compound

Caption: Experimental workflow for the isolation of 12-hydroxyisobakuchiol.

Conclusion and Future Directions

12-hydroxyisobakuchiol is a naturally occurring meroterpene with promising biological activities, particularly in the realm of anticancer research. While its isolation from Psoralea species has been established, further research is required to optimize purification protocols and to fully elucidate its mechanisms of action. Specifically, future studies should focus on:

  • Developing more detailed and optimized isolation protocols to improve yield and purity.

  • Conducting in-depth investigations into the specific signaling pathways modulated by 12-hydroxyisobakuchiol, independent of other components of the plant extract.

  • Evaluating its therapeutic potential in various disease models to validate the preliminary findings.

This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of 12-hydroxyisobakuchiol. As a derivative of the well-studied bakuchiol, it represents a promising lead for the development of novel therapeutics.

References

The Biosynthesis of 13-Hydroxyisobakuchiol in Psoralea corylifolia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxyisobakuchiol is a significant meroterpenoid found in the medicinal plant Psoralea corylifolia, which has garnered interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and ensuring a sustainable supply for research and drug development. This guide delineates the known and putative steps in the biosynthesis of this compound, commencing with the formation of its precursor, bakuchiol, and culminating in a proposed hydroxylation step. This document provides a comprehensive overview of the pathway, quantitative data on precursor abundance, detailed experimental protocols for enzyme characterization, and visual diagrams of the biochemical processes.

Introduction

Psoralea corylifolia, commonly known as Babchi, is a plant rich in a variety of secondary metabolites, including coumarins, flavonoids, and meroterpenoids[1]. Among these, the meroterpene bakuchiol and its derivatives are of particular interest due to their wide range of biological properties[2]. This compound is a hydroxylated form of a bakuchiol isomer, and its biosynthesis is believed to follow a pathway involving key enzymatic modifications of primary metabolites. This guide provides an in-depth look at the molecular journey from simple precursors to this complex natural product.

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with precursors from two major metabolic pathways: the phenylpropanoid pathway and the mevalonate pathway.

Formation of Bakuchiol: The Meroterpene Precursor

Recent research has elucidated the initial and crucial step in the biosynthesis of bakuchiol, the likely precursor to this compound. This process involves the convergence of the phenylpropanoid and mevalonate pathways.

  • Phenylpropanoid Pathway: This pathway provides the aromatic core of the molecule. The amino acid L-phenylalanine is converted through a series of enzymatic reactions to yield p-coumaric acid.

  • Mevalonate Pathway: This pathway generates the isoprenoid units. Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed to form geranyl pyrophosphate (GPP), a ten-carbon isoprenoid donor.

A key enzyme, a prenyltransferase from Psoralea corylifolia, has been identified to catalyze the "reverse" geranylation of p-coumaric acid. In this reaction, the geranyl group from GPP is attached to a non-aromatic carbon of p-coumaric acid, which is coupled with a decarboxylation step to form bakuchiol[3].

Putative Hydroxylation to this compound

The final step in the formation of this compound is the hydroxylation of a bakuchiol isomer. While the specific enzyme catalyzing this reaction in Psoralea corylifolia has not yet been definitively characterized, it is highly probable that a cytochrome P450 monooxygenase (CYP450) is responsible. Cytochrome P450s are a large family of enzymes known for their role in the oxidation and functionalization of a wide array of secondary metabolites in plants, including the hydroxylation of terpenes[2][4]. Studies on the metabolism of bakuchiol in rat liver microsomes have shown that it can be hydroxylated at various positions by CYP450 enzymes, supporting the hypothesis of a similar mechanism in plants[5][6].

The proposed pathway involves the conversion of bakuchiol to isobakuchiol, followed by a regioselective hydroxylation at the 13th position by a specific CYP450 enzyme.

Quantitative Data

While detailed kinetic data for the enzymes in the this compound pathway are not yet available, quantitative analysis of the precursor, bakuchiol, and related compounds in Psoralea corylifolia seeds provides valuable context for understanding the metabolic flux towards these molecules.

CompoundConcentration Range (mg/g of dried seeds)Analytical MethodReference
Bakuchiol0.74 - 11.71HPLC[3][4]
Psoralen2.5 - 13.0HPLC[7]
Angelicin2.2 - 9.2HPLC[7]

Experimental Protocols

The following sections describe generalized protocols for the identification and characterization of the key enzyme families implicated in the biosynthesis of this compound.

Functional Characterization of a Candidate Prenyltransferase

This protocol outlines the steps for expressing a candidate prenyltransferase gene in a heterologous host and assaying its activity.

  • Gene Identification and Cloning:

    • Identify candidate prenyltransferase genes from a Psoralea corylifolia transcriptome database based on sequence homology to known plant aromatic prenyltransferases.

    • Amplify the full-length coding sequence of the candidate gene from P. corylifolia cDNA using PCR.

    • Clone the amplified gene into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52 or an E. coli expression vector like pET-28a).

  • Heterologous Expression:

    • Transform the expression construct into a suitable host strain (e.g., Saccharomyces cerevisiae or Escherichia coli BL21(DE3)).

    • Grow the transformed cells in appropriate media and induce protein expression (e.g., with galactose for yeast or IPTG for E. coli).

    • Prepare a microsomal fraction (for membrane-bound enzymes) or a soluble protein fraction from the cell lysate.

  • In Vitro Enzyme Assay:

    • Set up a reaction mixture containing the prepared protein fraction, the aromatic substrate (p-coumaric acid), the isoprenoid donor (GPP), and necessary cofactors (e.g., MgCl₂).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the reaction products by HPLC and LC-MS to identify the formation of bakuchiol by comparing with an authentic standard.

Functional Characterization of a Candidate Cytochrome P450

This protocol describes a general approach for characterizing a candidate CYP450 involved in the hydroxylation of a bakuchiol isomer.

  • Gene Identification and Cloning:

    • Identify candidate CYP450 genes from a P. corylifolia transcriptome database.

    • Clone the full-length coding sequence of the candidate gene into a yeast expression vector, often co-expressed with a cytochrome P450 reductase (CPR) from a model plant like Arabidopsis thaliana to ensure sufficient electron supply.

  • Heterologous Expression in Yeast:

    • Co-transform the CYP450 and CPR expression constructs into a suitable yeast strain (e.g., WAT11).

    • Induce protein expression and prepare a microsomal fraction from the yeast cells.

  • In Vitro Enzyme Assay:

    • Set up a reaction mixture containing the microsomal fraction, the substrate (isobakuchiol), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

    • Incubate the reaction and then extract the products.

    • Analyze the products by HPLC and LC-MS to detect the formation of this compound.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_13_Hydroxyisobakuchiol L_Phenylalanine L-Phenylalanine p_Coumaric_acid p-Coumaric acid L_Phenylalanine->p_Coumaric_acid Phenylpropanoid Pathway Bakuchiol Bakuchiol p_Coumaric_acid->Bakuchiol Prenyltransferase Acetyl_CoA Acetyl-CoA GPP Geranyl Pyrophosphate (GPP) Acetyl_CoA->GPP Mevalonate Pathway GPP->Bakuchiol Prenyltransferase Isobakuchiol Isobakuchiol Bakuchiol->Isobakuchiol Isomerase (Putative) Hydroxyisobakuchiol This compound Isobakuchiol->Hydroxyisobakuchiol Cytochrome P450 (Putative)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow Start Identify Candidate Gene (Transcriptome Mining) Clone Clone Gene into Expression Vector Start->Clone Express Heterologous Expression (Yeast / E. coli) Clone->Express Prepare Prepare Protein Fraction (Microsomal / Soluble) Express->Prepare Assay In Vitro Enzyme Assay Prepare->Assay Analyze Product Analysis (HPLC, LC-MS) Assay->Analyze Confirm Confirm Product Identity Analyze->Confirm

Caption: General workflow for functional characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of this compound in Psoralea corylifolia is a fascinating example of the intricate biochemical machinery in medicinal plants. While the initial formation of its precursor, bakuchiol, is now understood to be catalyzed by a specific prenyltransferase, the final hydroxylation step remains to be definitively elucidated, with strong evidence pointing towards the involvement of a cytochrome P450 enzyme. Further research, guided by the experimental approaches outlined in this guide, is necessary to fully characterize this pathway. A complete understanding will not only advance our knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this valuable compound.

References

Unveiling the Preliminary Biological Activity of 13-Hydroxyisobakuchiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxyisobakuchiol, a hydroxylated derivative of the well-studied meroterpene bakuchiol, is emerging as a compound of interest in oncological research. Preliminary investigations have highlighted its potential as a cytotoxic agent, particularly against melanoma cancer cells. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, with a focus on its anticancer properties. It includes a detailed summary of its cytotoxic effects, proposed mechanisms of action involving the induction of reactive oxygen species (ROS), and the experimental protocols utilized in these initial studies. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this natural product derivative.

Introduction

Bakuchiol, a phenolic isoprenoid isolated from the seeds of Psoralea corylifolia, has a well-documented history of diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This has led to increased scientific interest in its derivatives, such as this compound (also referred to in scientific literature as 12-hydroxy-iso-bakuchiol), with the hypothesis that structural modifications may enhance potency or confer novel therapeutic properties. This guide focuses on the preliminary yet promising anti-melanoma activity of this compound, providing a detailed analysis of the initial findings.

Quantitative Data on Biological Activity

To date, the primary reported biological activity of this compound is its cytotoxicity against human melanoma cells. The following table summarizes the key quantitative data from the initial studies.

Compound Cell Line Assay Endpoint Value Reference
12-hydroxy-iso-bakuchiolA2058 (human melanoma)MTT AssayIC5010.5 µg/mL[2]

Proposed Mechanism of Action: ROS-Mediated Apoptosis

The preliminary research suggests that this compound induces apoptotic cell death in melanoma cells. This pro-apoptotic effect is linked to an increase in the production of Reactive Oxygen Species (ROS).[2] An elevation in intracellular ROS can lead to oxidative stress, which in turn can trigger the intrinsic apoptosis pathway. This pathway is characterized by mitochondrial dysfunction and the activation of caspase cascades, ultimately leading to programmed cell death.

Signaling Pathway Diagram

ROS_Mediated_Apoptosis This compound This compound Increased Intracellular ROS Increased Intracellular ROS This compound->Increased Intracellular ROS Oxidative Stress Oxidative Stress Increased Intracellular ROS->Oxidative Stress Mitochondrial Pathway Activation Mitochondrial Pathway Activation Oxidative Stress->Mitochondrial Pathway Activation Caspase-3 Activation Caspase-3 Activation Mitochondrial Pathway Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

  • Cell Culture: A2058 human melanoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of this compound for a specified duration (e.g., 48 hours).

  • MTT Incubation: Following treatment, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: A2058 cells are treated with this compound. After treatment, the cells are harvested and lysed to release their intracellular contents.

  • Substrate Incubation: The cell lysates are incubated with a colorimetric caspase-3 substrate, such as acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA).

  • Detection: Active caspase-3 in the lysate cleaves the substrate, releasing p-nitroaniline (pNA), which produces a yellow color.

  • Quantification: The absorbance of the yellow product is measured at 405 nm using a spectrophotometer. The level of caspase-3 activity is proportional to the color intensity.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a common method for detecting and quantifying intracellular ROS levels using a fluorescent probe.

  • Cell Preparation: Cells are cultured in a suitable format (e.g., 96-well plate or culture dish) and treated with this compound.

  • Probe Loading: The cells are incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark at 37°C for 30 minutes. Inside the cells, DCFH-DA is deacetylated to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Washing: The cells are washed with PBS to remove any excess probe.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths appropriate for DCF (e.g., ~485 nm excitation and ~535 nm emission). An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary biological evaluation of this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation Cell_Culture Cell Culture (A2058 Melanoma) Treatment Treatment with This compound Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT) Treatment->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies Treatment->Mechanism_Studies Data_Analysis Data Analysis (IC50, etc.) Cytotoxicity_Assay->Data_Analysis ROS_Measurement ROS Measurement (DCFH-DA Assay) Mechanism_Studies->ROS_Measurement Apoptosis_Assay Apoptosis Assay (Caspase-3 Activity) Mechanism_Studies->Apoptosis_Assay ROS_Measurement->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: A representative workflow for assessing the anticancer activity of this compound.

Conclusion and Future Directions

The preliminary data on this compound indicate a promising avenue for the development of novel anticancer agents, particularly for melanoma. Its cytotoxic activity, coupled with a proposed mechanism involving ROS-mediated apoptosis, warrants further investigation.

Future research should focus on:

  • Broad-Spectrum Activity: Evaluating the cytotoxic effects of this compound against a wider panel of cancer cell lines to determine its specificity.

  • In-Depth Mechanistic Studies: Further elucidating the precise molecular targets and signaling pathways involved in its pro-apoptotic effects.

  • In Vivo Efficacy: Assessing the anti-tumor activity and safety profile of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional derivatives to optimize potency and drug-like properties.

This technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge and offering detailed experimental frameworks to guide further research into the therapeutic potential of this compound.

References

In Vitro Anticancer Potential of 13-Hydroxyisobakuchiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with in-depth experimental data specifically on the anticancer activities of 13-Hydroxyisobakuchiol is limited. This guide synthesizes available information on its closely related analogue, bakuchiol, and its other derivatives to provide a comprehensive overview of its potential anticancer properties and the methodologies for its screening. The data presented here for bakuchiol and its analogues can serve as a strong starting point for the investigation of this compound.

Introduction

Bakuchiol, a meroterpene phenol isolated from the seeds of Psoralea corylifolia, has demonstrated a range of biological activities, including anticancer effects.[1] Its derivatives are of significant interest in drug discovery. This compound, a hydroxylated analogue of bakuchiol, is a promising candidate for anticancer research. This document outlines the potential in vitro anticancer activities of this compound, drawing parallels from the extensive research on bakuchiol and its other hydroxylated forms. It also provides detailed experimental protocols for key assays and visual workflows to guide further research. One study has mentioned 12-hydroxy-iso-bakuchiol as a cytotoxic compound found in plant extracts.[2]

Data Presentation: In Vitro Anticancer Activity of Bakuchiol and its Derivatives

The following tables summarize the quantitative data on the cytotoxic and anti-proliferative effects of bakuchiol and its derivatives against various cancer cell lines. This data can be used as a reference for designing experiments for this compound.

Table 1: IC50 Values of Bakuchiol and its Derivatives in Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Incubation Time (h)Reference
BakuchiolSMMC7721 (Liver Carcinoma)MTT6.1Not Specified[1]
BakuchiolA549 (Lung Adenocarcinoma)Not SpecifiedNot SpecifiedNot Specified[1]
BakuchiolSK-MEL-2 (Melanoma)Not SpecifiedNot SpecifiedNot Specified[1]
BakuchiolB16 (Mouse Melanoma)Not SpecifiedNot SpecifiedNot Specified[1]
Bakuchiol Derivative (Compound 10)SMMC7721 (Liver Carcinoma)MTTLower than Bakuchiol48[1]
Resinous Exudate (containing bakuchiol, 3-hydroxy-bakuchiol, and 12-hydroxy-iso-bakuchiol)A2058 (Melanoma)MTT10.5 µg/mL48[2]

Table 2: Effects of Bakuchiol on Apoptosis and Cell Cycle

Cancer Cell LineEffectMethodObservationsReference
MCF-7 (Breast Cancer)Apoptosis InductionFlow Cytometry (Annexin V/PI)Dose-dependent increase in early apoptotic cells.[3][3]
MCF-7 (Breast Cancer)Mitochondrial Membrane PotentialJC-1 StainingReduction in mitochondrial transmembrane potential.[3][3]
MCF-7 (Breast Cancer)S Phase ArrestFlow CytometryInduction of S phase cell cycle arrest.[3][3]
MDA-MB-231 (Breast Cancer)S Phase ArrestFlow CytometryInduction of S phase cell cycle arrest.[3][3]

Experimental Protocols

Detailed methodologies for key in vitro anticancer screening assays are provided below. These protocols can be adapted for the evaluation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

Principle: The DNA content of cells varies depending on the phase of the cell cycle (G0/G1, S, G2/M). Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically represented as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.[5]

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates a potential signaling pathway that could be affected by this compound, based on the known mechanisms of bakuchiol. Bakuchiol has been shown to target Hck, Blk, and p38 MAP kinase, leading to the suppression of downstream signaling pathways like MEK/ERKs, p38 MAPK/MSK1, and AKT/p70S6K.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF_Receptor EGF Receptor Hck Hck EGF_Receptor->Hck Blk Blk EGF_Receptor->Blk p38_MAPK p38 MAPK EGF_Receptor->p38_MAPK This compound This compound This compound->Hck This compound->Blk This compound->p38_MAPK MEK MEK Hck->MEK AKT AKT Hck->AKT Blk->MEK Blk->AKT MSK1 MSK1 p38_MAPK->MSK1 ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival p70S6K p70S6K AKT->p70S6K p70S6K->Proliferation_Survival MSK1->Proliferation_Survival

Caption: Potential signaling pathways inhibited by this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO E->F G Read Absorbance at 570nm F->G

Caption: Workflow for the MTT cell viability assay.

A Treat Cells with this compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in Dark E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

A Treat Cells with this compound B Harvest Cells A->B C Fix with Cold Ethanol B->C D Wash with PBS C->D E Stain with PI and RNase A D->E F Incubate in Dark E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for cell cycle analysis.

Conclusion

While direct experimental evidence for the anticancer activity of this compound is still emerging, the extensive research on its parent compound, bakuchiol, and other analogues strongly suggests its potential as a valuable candidate for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute in vitro screening studies to elucidate the specific anticancer mechanisms of this compound. Future studies should focus on determining its IC50 values across a panel of cancer cell lines, investigating its ability to induce apoptosis and cell cycle arrest, and elucidating the specific molecular pathways it modulates.

References

Unveiling the Antioxidant Potential of 13-Hydroxyisobakuchiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

13-Hydroxyisobakuchiol, a prenylated phenolic compound, is a natural constituent isolated from the seeds of Psoralea corylifolia, a plant with a long history in traditional medicine. Structurally related to the well-studied bakuchiol, this compound is of growing interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the antioxidant potential of this compound. It is important to note that while the broader class of compounds from Psoralea corylifolia has been investigated for antioxidant properties, specific quantitative data and mechanistic studies on this compound are limited in the currently available scientific literature. This document aims to consolidate the existing knowledge on related compounds to infer the potential of this compound and to provide a framework for future research.

Antioxidant Potential of Psoralea corylifolia Constituents: A Context for this compound

Psoralea corylifolia is a rich source of various bioactive compounds, including flavonoids, coumarins, and meroterpenes, many of which have demonstrated significant antioxidant properties. Bakuchiol, the most studied of these, has shown potent free radical scavenging and protective effects against oxidative stress. For instance, psoralidin, another compound from the same plant, has been identified as a highly active antioxidant.[1] While direct quantitative data for this compound is not yet available, its structural similarity to bakuchiol suggests it may possess comparable antioxidant capabilities.

Quantitative Data on Antioxidant Activity of Related Compounds

To provide a comparative context, the following table summarizes the available quantitative data on the antioxidant activity of bakuchiol and other relevant compounds isolated from Psoralea corylifolia.

CompoundAssayIC50 ValueReference
PsoralidinESR44.7 µM[1]
Psoralea corylifolia extractDPPH33.17 µg/mL[2]
BakuchiolDPPHNot explicitly stated, but shown to have high antioxidative efficacy[3]

Note: Extensive literature searches did not yield specific IC50 values for this compound in DPPH, ABTS, or other radical scavenging assays. The data presented here is for structurally related compounds from the same plant source to provide a potential frame of reference.

Experimental Protocols for Key Antioxidant Assays

For researchers planning to investigate the antioxidant potential of this compound, the following are detailed methodologies for standard in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (this compound) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 10 µL of various concentrations of the test compound to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the concentration-inhibition curve.[4]

Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells, providing a more biologically relevant measure of antioxidant activity.

Protocol:

  • Cell Culture: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well plate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells with PBS and incubate with 25 µM DCFH-DA for 1 hour.

  • Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of the test compound and a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the curve of fluorescence intensity versus time.

Potential Mechanistic Pathways: The Nrf2 Signaling Pathway

A key mechanism by which many phenolic antioxidants exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response. While there is no direct evidence linking this compound to Nrf2 activation, its structural analog, bakuchiol, has been shown to activate this pathway.[5][6]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Inhibits Antioxidant_Compound Antioxidant Compound (e.g., this compound - Putative) Antioxidant_Compound->Keap1 Inhibits (putative) Nrf2_cytoplasm Nrf2 Keap1->Nrf2_cytoplasm Binds and promotes degradation Ubiquitination Ubiquitination & Proteasomal Degradation Keap1->Ubiquitination Nrf2_cytoplasm->Ubiquitination Nrf2_nucleus Nrf2 Nrf2_cytoplasm->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Cellular_Protection Cellular Protection & Redox Homeostasis Antioxidant_Genes->Cellular_Protection Leads to Experimental_Workflow Start Start: Plant Material (Psoralea corylifolia seeds) Extraction Extraction Start->Extraction Isolation Isolation & Purification of this compound Extraction->Isolation In_Vitro_Assays In Vitro Antioxidant Assays Isolation->In_Vitro_Assays Cellular_Assays Cell-Based Assays Isolation->Cellular_Assays DPPH DPPH Assay In_Vitro_Assays->DPPH ABTS ABTS Assay In_Vitro_Assays->ABTS Conclusion Conclusion: Elucidation of Antioxidant Potential DPPH->Conclusion ABTS->Conclusion CAA Cellular Antioxidant Assay Cellular_Assays->CAA ROS_Measurement Intracellular ROS Measurement Cellular_Assays->ROS_Measurement Mechanism_Studies Mechanistic Studies Cellular_Assays->Mechanism_Studies CAA->Conclusion ROS_Measurement->Conclusion Nrf2_Activation Nrf2 Pathway Activation Mechanism_Studies->Nrf2_Activation Enzyme_Activity Antioxidant Enzyme Activity (SOD, CAT, GPx) Mechanism_Studies->Enzyme_Activity Nrf2_Activation->Conclusion Enzyme_Activity->Conclusion

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Bakuchiol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bakuchiol, a phenolic isoprenoid, is a major bioactive component of the medicinal plant Psoralea corylifolia. Traditional medicine has long utilized this plant for its therapeutic benefits, and modern research has begun to elucidate the molecular mechanisms behind its efficacy. Notably, bakuchiol has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the anti-inflammatory activities of bakuchiol, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

Bakuchiol exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, leading to the downregulation of inflammatory enzymes and cytokines.

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of genes involved in inflammation and immunity.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][5]

Bakuchiol has been shown to inhibit the activation of the NF-κB pathway.[4][5] This is achieved by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4][5] The inhibition of NF-κB activation leads to a decrease in the expression of downstream targets, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6]

The MAPK pathway, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to external stimuli, including inflammation.[7][8] Bakuchiol has been found to inhibit the phosphorylation of p38 MAPK and ERK in response to inflammatory stimuli.[6][8] By targeting these kinases, bakuchiol can suppress the downstream activation of transcription factors and the subsequent production of inflammatory mediators.[6][7][8]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of bakuchiol has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: Inhibition of Pro-inflammatory Mediators by Bakuchiol

MediatorCell/Animal ModelStimulantBakuchiol ConcentrationInhibitionReference
Nitric Oxide (NO)RAW 264.7 MacrophagesLPS50 µM53.7%[9]
Prostaglandin E2 (PGE2)RAW 264.7 MacrophagesLPS50 µM84.2%[9]
Interleukin-6 (IL-6)BV-2 MicrogliaLPS5 µMSignificant Suppression[6][8]
Tumor Necrosis Factor-α (TNF-α)LPS-injected Mice (serum)LPSNot specifiedSignificant Suppression[6]

Table 2: IC50 Values of Bakuchiol Derivatives for NO Production Inhibition

CompoundCell LineIC50 (µM)Reference
Bisbakuchiol M (1)RAW 264.711.47 ± 1.57[10]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-inflammatory properties of bakuchiol.

  • Cell Lines: RAW 264.7 (murine macrophages) and BV-2 (murine microglia) are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of bakuchiol for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with bakuchiol for 1-2 hours.

  • Stimulate cells with LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Culture and treat cells as described above.

  • Collect the cell culture supernatant.

  • Measure the concentration of cytokines (e.g., IL-6, TNF-α, PGE2) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Lyse the treated cells with a suitable lysis buffer.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-ERK, iNOS, COX-2, IκBα, NF-κB p65) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Isolate total RNA from treated cells using a suitable kit.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform PCR using specific primers for the genes of interest (e.g., iNOS, COX-2, IL-6, TNF-α).

  • Analyze the PCR products by agarose gel electrophoresis.

Visualizations

Bakuchiol_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK) TLR4->MAPK_Pathway NFkB_Pathway IκB Degradation TLR4->NFkB_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression MAPK_Pathway->Pro_inflammatory_Genes NFkB_Activation NF-κB Activation NFkB_Pathway->NFkB_Activation NFkB_Activation->Pro_inflammatory_Genes Inflammatory_Mediators iNOS, COX-2, IL-6, TNF-α Pro_inflammatory_Genes->Inflammatory_Mediators Bakuchiol Bakuchiol Bakuchiol->MAPK_Pathway Bakuchiol->NFkB_Pathway

Caption: Bakuchiol's inhibition of inflammatory pathways.

Anti_Inflammatory_Assay_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Bakuchiol Pre-treatment Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (Cytokines) Supernatant_Collection->ELISA Western_Blot Western Blot (Protein Expression) Cell_Lysis->Western_Blot RT_PCR RT-PCR (mRNA Expression) Cell_Lysis->RT_PCR

Caption: Workflow for in vitro anti-inflammatory assays.

Conclusion

Bakuchiol exhibits potent anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways, thereby reducing the production of key inflammatory mediators. The available data strongly support its potential as a therapeutic agent for inflammatory conditions. Further research, particularly clinical trials, is warranted to fully explore its therapeutic applications. While this guide focuses on bakuchiol, the methodologies and pathways described provide a framework for the potential investigation of related compounds like 13-Hydroxyisobakuchiol.

References

Potential Therapeutic Targets of 13-Hydroxyisobakuchiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxyisobakuchiol, a meroterpene phenol isolated from plants of the Psoralea genus, has emerged as a compound of interest in oncological research. This technical guide delineates the current understanding of its potential therapeutic targets, focusing on its pro-apoptotic and cytotoxic effects against cancer cells. Experimental evidence points towards the induction of apoptosis through an intrinsic pathway mediated by reactive oxygen species (ROS) and subsequent activation of executioner caspases. This document provides a comprehensive overview of the signaling pathways implicated, quantitative data from key studies, and detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound.

Introduction

This compound, also known as 12-hydroxy-iso-bakuchiol, is a natural phenolic compound found in the resinous exudates of plants such as Psoralea glandulosa.[1] Structurally related to the well-studied bakuchiol, this hydroxylated derivative has demonstrated significant biological activity, particularly in the context of cancer therapy. Preclinical studies have identified its potential as an anti-growth and pro-apoptotic agent, with a notable efficacy against melanoma cells.[1][2] This guide aims to consolidate the existing research on this compound, providing a detailed examination of its molecular targets and mechanisms of action to support ongoing and future drug discovery and development efforts.

Key Therapeutic Target: Induction of Apoptosis in Cancer Cells

The primary therapeutic potential of this compound identified to date lies in its ability to induce programmed cell death, or apoptosis, in cancer cells. This has been specifically demonstrated in human melanoma cell lines (A2058).[1][2] The pro-apoptotic effect is attributed to a cascade of intracellular events initiated by the compound, leading to the activation of key executioner enzymes and subsequent cell dismantling.

Signaling Pathway: ROS-Mediated Intrinsic Apoptosis

Experimental evidence suggests that this compound triggers apoptosis through the intrinsic pathway, which is initiated by intracellular stress. A key event in this pathway is the increased production of reactive oxygen species (ROS).[1][2] ROS are highly reactive molecules that can cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[3][4]

The proposed signaling cascade is as follows:

  • Cellular Uptake: this compound is taken up by the cancer cell.

  • Induction of Oxidative Stress: The compound promotes a significant increase in intracellular ROS levels.

  • Mitochondrial Pathway Activation: Elevated ROS levels can lead to mitochondrial dysfunction and the release of pro-apoptotic factors. While not directly confirmed for this compound, this is a common consequence of ROS-induced apoptosis.

  • Caspase Activation: The increase in ROS is correlated with the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] Activated caspase-3 is responsible for cleaving a broad spectrum of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[5]

The diagram below illustrates the proposed signaling pathway for this compound-induced apoptosis.

G cluster_cell This compound This compound Cancer_Cell Cancer Cell This compound->Cancer_Cell ROS_Production Increased ROS Production Cancer_Cell->ROS_Production Caspase3_Activation Caspase-3 Activation ROS_Production->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Proposed signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

While a specific IC50 value for this compound in melanoma cells has not been explicitly reported in the reviewed literature, studies on the resinous exudate of Psoralea glandulosa, of which it is an active component, and the direct effects of the pure compound on caspase-3 activity provide valuable quantitative insights.

Compound/Extract Cell Line Assay Concentration Result Reference
Psoralea glandulosa Resinous ExudateA2058 Human MelanomaMTT Assay-IC50: 10.5 µg/mL (after 48h)[1][2]
This compoundA2058 Human MelanomaCaspase-3 Activity10 µMSignificant increase in caspase-3 activity (OD405 nm/mg protein: 0.55 ± 0.04)[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.

Workflow Diagram:

G A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of This compound B->C D Incubate for 48h C->D E Add MTT solution and incubate for 4h D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Workflow for the MTT Cell Viability Assay.

Methodology:

  • Cell Seeding: A2058 human melanoma cells are seeded into 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is used to quantify the level of oxidative stress induced by the compound.

Methodology:

  • Cell Seeding and Treatment: A2058 cells are seeded in a suitable format (e.g., 24-well plate) and treated with this compound at a specific concentration (e.g., 10 µM) for a defined period (e.g., 6 hours).

  • Probe Loading: The cells are then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

  • Fluorescence Measurement: After incubation, the cells are washed with PBS, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Caspase-3 Activity Assay

This protocol quantifies the activity of the executioner caspase-3, a hallmark of apoptosis.

Methodology:

  • Cell Lysis: A2058 cells are treated with this compound (e.g., 10 µM) for 48 hours. The cells are then harvested and lysed using a specific lysis buffer.

  • Protein Quantification: The total protein concentration of the cell lysate is determined using a standard method, such as the Bradford assay.

  • Enzymatic Reaction: A known amount of protein from the cell lysate is incubated with a colorimetric caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), in a reaction buffer.

  • Absorbance Measurement: The reaction is incubated at 37°C, and the release of p-nitroaniline (pNA) from the substrate by active caspase-3 is measured by reading the absorbance at 405 nm. The results are typically normalized to the total protein concentration.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel anticancer therapeutics, particularly for melanoma. Its mechanism of action, centered on the induction of ROS-mediated apoptosis, provides a clear rationale for its further investigation. Future research should focus on:

  • Determining the precise IC50 values of this compound against a broader panel of cancer cell lines.

  • Elucidating the upstream molecular targets responsible for the induction of ROS production.

  • Investigating the in vivo efficacy and safety profile of this compound in animal models of cancer.

  • Exploring potential synergistic effects when combined with existing chemotherapeutic agents.

A deeper understanding of the molecular pharmacology of this compound will be instrumental in translating its preclinical potential into clinical applications.

References

Methodological & Application

Application Notes and Protocols for 13-Hydroxyisobakuchiol Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of 13-Hydroxyisobakuchiol, a meroterpene of significant interest for its potential therapeutic properties. The protocols outlined below are based on established methodologies for the isolation of analogous compounds from Psoralea corylifolia.

Introduction

This compound, also referred to in scientific literature as 12-hydroxy-iso-bakuchiol, is a natural compound found in the seeds of Psoralea corylifolia (Fabaceae). This plant has a long history of use in traditional Chinese and Ayurvedic medicine for treating various ailments. Recent studies have highlighted the potential of this compound as an anticancer agent, particularly against melanoma cells, where it has been shown to induce apoptosis. The isolation of pure this compound is crucial for further pharmacological evaluation and drug development.

Extraction and Purification Workflow

The general workflow for obtaining pure this compound from Psoralea corylifolia seeds involves a multi-step process, beginning with solvent extraction to obtain a crude extract, followed by chromatographic purification to isolate the target compound.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification start Psoralea corylifolia Seeds powder Powdered Seeds start->powder Grinding extract Crude Methanolic Extract powder->extract Methanol Extraction column_chromatography Silica Gel Column Chromatography extract->column_chromatography fractions Collected Fractions column_chromatography->fractions Elution with Hexane-EtOAc Gradient hplc Preparative HPLC (Optional) fractions->hplc Further Purification pure_compound Pure this compound fractions->pure_compound If sufficient purity hplc->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Experimental Protocols

Extraction of Crude Material from Psoralea corylifolia

This protocol describes a standard method for obtaining a crude extract enriched with this compound from the seeds of Psoralea corylifolia.

Materials and Reagents:

  • Dried seeds of Psoralea corylifolia

  • Methanol (ACS grade or higher)

  • Grinder or mill

  • Soxhlet apparatus or large glass vessel for maceration

  • Rotary evaporator

  • Filter paper

Protocol:

  • Preparation of Plant Material: Grind the dried seeds of Psoralea corylifolia into a coarse powder.

  • Extraction:

    • Soxhlet Extraction (Recommended for higher efficiency): Place the powdered seeds in a thimble and extract with methanol in a Soxhlet apparatus for 6-8 hours.

    • Maceration: Alternatively, soak the powdered seeds in methanol (1:10 w/v) in a sealed container for 48-72 hours at room temperature with occasional shaking.

  • Filtration: Filter the methanolic extract through filter paper to remove solid plant material. If using maceration, repeat the extraction of the residue 2-3 times with fresh methanol.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40-50°C to yield a dark, viscous crude extract.

Purification of this compound by Column Chromatography

This protocol details the purification of this compound from the crude extract using silica gel column chromatography.

Materials and Reagents:

  • Crude methanolic extract of Psoralea corylifolia

  • Silica gel (for column chromatography, 60-120 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (EtOAc) (HPLC grade)

  • Glass column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

  • Fraction collector or collection tubes

  • Rotary evaporator

Protocol:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into a glass column. Allow the silica gel to settle, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel completely and carefully load it onto the top of the packed column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (gradient elution). A suggested gradient is as follows:

    • 100% n-Hexane

    • n-Hexane : Ethyl Acetate (98:2)

    • n-Hexane : Ethyl Acetate (95:5)

    • n-Hexane : Ethyl Acetate (90:10)

    • n-Hexane : Ethyl Acetate (80:20)

    • n-Hexane : Ethyl Acetate (50:50)

    • 100% Ethyl Acetate

  • Fraction Collection: Collect fractions of a consistent volume throughout the elution process.

  • TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2). Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions that contain the pure this compound (based on TLC analysis). Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.

  • Further Purification (Optional): If the purity is not satisfactory, a subsequent purification step using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column can be employed.

Data Presentation

While specific quantitative data for the yield and purity of this compound is not extensively reported in the literature, the following table provides a template for presenting such data. Researchers should aim to quantify their results to ensure reproducibility and for comparative analysis.

ParameterMethodResultReference
Extraction Yield
Crude Extract Yield (%)Gravimetrice.g., 10-15%[Internal Data]
Purification
This compound Yield (mg/g of crude extract)Gravimetrice.g., 5-10 mg/g[Internal Data]
Purity of this compound (%)HPLC-UVe.g., >95%[Internal Data]

Signaling Pathway

This compound has been shown to exhibit anticancer activity against melanoma cells by inducing apoptosis. One of the proposed mechanisms involves the increased production of Reactive Oxygen Species (ROS), which can trigger a cascade of events leading to programmed cell death.

Signaling_Pathway H13IB This compound ROS Increased Reactive Oxygen Species (ROS) H13IB->ROS Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 13-Hydroxyisobakuchiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 13-Hydroxyisobakuchiol. As a derivative of bakuchiol, a compound of significant interest in cosmetic and pharmaceutical research, the ability to accurately quantify this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. While specific validated methods for this compound are not widely published, this application note provides a robust starting point by adapting established HPLC methods for the structurally similar and co-occurring compound, bakuchiol.[1][2][3][4][5][6][7][8][9][10] The proposed reverse-phase HPLC (RP-HPLC) method with UV detection is presented along with a detailed protocol for method validation in accordance with ICH guidelines.

Introduction

This compound is a meroterpene phenol structurally related to bakuchiol, a compound isolated from the seeds of Psoralea corylifolia.[11] Bakuchiol has gained considerable attention for its retinol-like anti-aging properties without the associated irritation. As research into bakuchiol and its analogues expands, the need for reliable analytical methods to quantify related compounds like this compound becomes increasingly important for product development and research. This document details a proposed HPLC method, leveraging the extensive literature on bakuchiol analysis, to provide a reliable and reproducible protocol for the quantification of this compound.

Proposed HPLC Method

The following chromatographic conditions are proposed for the quantification of this compound and are based on methods successfully employed for bakuchiol.[1][2][3][4][6]

Table 1: Proposed HPLC Instrumentation and Conditions

ParameterProposed Value
HPLC System Quaternary Gradient HPLC System with UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Gradient Isocratic or Gradient (e.g., 80:20 Acetonitrile:Water)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 260 nm (based on bakuchiol's absorbance maximum)[1][2][4][6]

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Extraction from solid samples (e.g., plant material):

    • Accurately weigh 1 g of the homogenized sample.

    • Add 10 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

  • Dilution of liquid samples (e.g., cosmetic formulations):

    • Accurately weigh 1 g of the sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol or ethanol).

    • Vortex for 2 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.

  • Precision:

    • Intra-day precision: Analyze a minimum of three different concentrations of the standard solution three times on the same day.

    • Inter-day precision: Repeat the analysis on three different days.

    • The relative standard deviation (%RSD) should be less than 2%.

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of this compound. The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ/S)

    • LOQ = 10 × (σ/S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[1][2]

  • Specificity: Analyze a blank sample matrix to ensure that there are no interfering peaks at the retention time of this compound.

Data Presentation

The following tables are illustrative and represent the expected outcomes of a successful method validation.

Table 2: Illustrative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115000
575000
10150000
25375000
50750000
1001500000
Correlation Coefficient (r²) > 0.999

Table 3: Illustrative Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
5< 2%< 2%98-102%
25< 2%< 2%98-102%
75< 2%< 2%98-102%

Table 4: Illustrative LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) ~0.1
Limit of Quantification (LOQ) ~0.3

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the proposed HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard Reference Standard Stock Prepare Stock Solution Standard->Stock Sample Test Sample Extract Extract/Dissolve Sample Sample->Extract Working Prepare Working Standards Stock->Working Filter_Std Filter Standards Working->Filter_Std Filter_Sample Filter Sample Extract->Filter_Sample Inject_Std Inject Standards Filter_Std->Inject_Std Inject_Sample Inject Samples Filter_Sample->Inject_Sample HPLC HPLC System Chromatogram Generate Chromatograms HPLC->Chromatogram Inject_Std->HPLC Peak_Integration Peak Integration Inject_Std->Peak_Integration Inject_Sample->HPLC Inject_Sample->Peak_Integration Chromatogram->Peak_Integration Calibration Create Calibration Curve Peak_Integration->Calibration Quantification Quantify Sample Peak_Integration->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, HPLC method for the quantification of this compound. By adapting established methods for the structurally similar compound bakuchiol, this protocol offers a strong foundation for researchers to develop and validate a robust analytical method. The detailed experimental and validation protocols, along with the illustrative data, serve as a practical guide for scientists in the pharmaceutical and cosmetic industries. Successful validation of this method will enable accurate and precise quantification of this compound, facilitating further research and development of products containing this promising compound.

References

Application Note: Quantitative Analysis of 13-Hydroxyisobakuchiol in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantitative analysis of 13-Hydroxyisobakuchiol in various plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis. This method is suitable for researchers in natural product chemistry, pharmacology, and drug development who are interested in the quantification of this bioactive meroterpene.

Introduction

This compound is a phenolic compound that has been isolated from plants such as Psoralea corylifolia. This compound, along with related meroterpenes like bakuchiol, has garnered interest for its potential therapeutic properties, including anticancer activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for understanding its pharmacological effects. LC-MS/MS offers the high selectivity and sensitivity required for the precise measurement of such compounds in complex biological matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes a solid-liquid extraction method suitable for obtaining phenolic compounds, including this compound, from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., seeds, leaves)

  • 80% Methanol (LC-MS grade)

  • 0.1% Formic acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • 0.20 µm syringe filters

  • HPLC vials

Procedure:

  • Weigh 2 grams of the powdered plant sample and place it into a 50 mL conical tube.

  • Add 30 mL of 80% methanol containing 0.1% formic acid to the tube.[1]

  • Securely cap the tube and vortex vigorously for 1 minute.

  • Place the tube on an orbital shaker and shake at 150 rpm for 12 hours at 4°C to facilitate the extraction of phenolic compounds.[1]

  • After extraction, centrifuge the sample at 8000 rpm for 20 minutes at 4°C to pellet the solid plant material.[1]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.20 µm syringe filter directly into an HPLC vial.[2]

  • Store the prepared samples at -20°C until LC-MS/MS analysis.[2]

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 1.8 µm particle size, 4.6 x 150 mm).[2]

  • Mobile Phase A: Water with 0.5% acetic acid.[2]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 5 µL.[2]

  • Column Temperature: 25°C.[2]

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18.1-20 min: 10% B (re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[2]

  • Capillary Voltage: -2.2 kV.[2]

  • Source Temperature: 100°C.[2]

  • Desolvation Temperature: 500°C.[2]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Note: Specific MRM transitions for this compound would need to be determined by infusing a standard of the compound. The following are hypothetical values based on its chemical structure.

    • Precursor Ion (Q1): [M-H]⁻ (e.g., m/z 339.2)

    • Product Ion (Q3) for Quantification: (e.g., m/z 271.1)

    • Product Ion (Q3) for Confirmation: (e.g., m/z 135.0)

Data Presentation

The following table presents hypothetical quantitative data for this compound in different plant extracts to illustrate how results can be summarized.

Plant SpeciesPlant PartThis compound Concentration (µg/g of dry weight)Standard Deviation (µg/g)
Psoralea corylifoliaSeeds15.81.2
Psoralea glandulosaAerial Parts8.20.7
Otholobium pubescensLeaves3.50.4

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Solid-Liquid Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.2 µm) centrifugation->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial lc_separation LC Separation (C18 Column) hplc_vial->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Workflow for the LC-MS/MS analysis of this compound.

Putative Signaling Pathway

The precise signaling pathways modulated by this compound are still under investigation. However, related compounds like bakuchiol have been shown to possess antioxidant and anti-inflammatory properties, potentially through the modulation of pathways such as Nrf2. The following diagram illustrates a putative antioxidant response pathway that may be influenced by this compound.

signaling_pathway cluster_cell Cellular Response hydroxyisobakuchiol This compound keap1_nrf2 Keap1-Nrf2 Complex hydroxyisobakuchiol->keap1_nrf2 inhibition ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation nrf2 Nrf2 (active) keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocation are Antioxidant Response Element (ARE) antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes gene expression cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection

Caption: Putative antioxidant signaling pathway for this compound.

Conclusion

The LC-MS/MS method presented here provides a robust and sensitive approach for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and analysis, along with the structured data presentation, offer a comprehensive guide for researchers. This application note serves as a valuable resource for the quality control of herbal materials and for advancing the study of the pharmacological properties of this compound.

References

Application Notes and Protocols: Synthesis and SAR Studies of Hydroxyisobakuchiol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) studies of hydroxyisobakuchiol derivatives. The protocols and data presented are based on established methodologies for the derivatization of the related compound, bakuchiol, and serve as a guide for the exploration of novel hydroxyisobakuchiol analogs.

Introduction

Bakuchiol, a meroterpene phenol isolated from the seeds of Psoralea corylifolia, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] Its derivatives have been synthesized to explore and optimize these biological effects. This document focuses on the synthesis of hydroxyisobakuchiol derivatives, providing a framework for investigating their structure-activity relationships. While direct literature on 13-hydroxyisobakuchiol is limited, the methodologies applied to bakuchiol and its hydroxylated analogues, such as 12-hydroxyisobakuchiol, offer a robust starting point for research in this area.[4]

I. Synthetic Protocols

The synthesis of hydroxyisobakuchiol derivatives can be approached by modifying the phenolic hydroxyl group or other reactive sites on the molecule. The following protocols are adapted from established methods for bakuchiol derivatization.

A. General Synthesis of Ether and Ester Derivatives

Objective: To synthesize a library of ether and ester derivatives of a hydroxyisobakuchiol starting material for SAR studies.

Materials:

  • Hydroxyisobakuchiol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Various alkyl halides (for ether synthesis) or acyl chlorides/anhydrides (for ester synthesis)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol for Ether Synthesis:

  • Dissolve hydroxyisobakuchiol (1 equivalent) in anhydrous DMF.

  • Add anhydrous K₂CO₃ (2-3 equivalents) to the solution.

  • Add the desired alkyl halide (1.2-1.5 equivalents) dropwise to the mixture.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-EtOAc gradient.

  • Characterize the purified ether derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Protocol for Ester Synthesis:

  • Dissolve hydroxyisobakuchiol (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.5 equivalents) or pyridine as a base.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or anhydride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-EtOAc gradient.

  • Characterize the purified ester derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

B. Synthesis of Other Derivatives

Modifications at other positions, such as the vinyl group or the terpene chain, can also be explored. For instance, epoxidation or dihydroxylation of the double bonds can yield further analogues.

II. Biological Evaluation Protocols

The synthesized derivatives should be screened for their biological activities to establish SAR. Below are general protocols for anticancer and anti-inflammatory assays.

A. In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SMMC7721, HepG2)[1][4]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Positive control (e.g., Doxorubicin, PX-478)[1]

Protocol:

  • Seed the cancer cells in 96-well plates at a density of 5x10³ - 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value for each compound.

B. In Vitro Anti-inflammatory Activity Assay (NO Production in RAW 264.7 Cells)

Objective: To evaluate the anti-inflammatory potential of the derivatives by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Synthesized derivatives dissolved in DMSO

  • Griess reagent

  • 96-well plates

  • Positive control (e.g., Dexamethasone)

Protocol:

  • Seed RAW 264.7 cells in 96-well plates and incubate for 24 hours.

  • Pre-treat the cells with different concentrations of the synthesized derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite as an indicator of NO production and calculate the inhibitory effect of the compounds.

III. Data Presentation for SAR Studies

Table 1: Anticancer Activity of Hydroxyisobakuchiol Derivatives against SMMC7721 Cells

CompoundR-group (Modification)IC₅₀ (µM)
HIB-01-H (Parent Compound)Value
HIB-Ether-01-CH₃Value
HIB-Ether-02-CH₂CH₃Value
HIB-Ester-01-COCH₃Value
HIB-Ester-02-COPhValue
DoxorubicinPositive ControlValue

Table 2: Anti-inflammatory Activity of Hydroxyisobakuchiol Derivatives

CompoundR-group (Modification)NO Inhibition (%) at X µMIC₅₀ (µM)
HIB-01-H (Parent Compound)ValueValue
HIB-Ether-01-CH₃ValueValue
HIB-Ether-02-CH₂CH₃ValueValue
HIB-Ester-01-COCH₃ValueValue
HIB-Ester-02-COPhValueValue
DexamethasonePositive ControlValueValue

IV. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of hydroxyisobakuchiol derivatives for SAR studies.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Studies start Hydroxyisobakuchiol derivatization Derivatization (Etherification, Esterification, etc.) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization screening In Vitro Screening (Anticancer, Anti-inflammatory) characterization->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for Synthesis and SAR Studies.

B. Signaling Pathway Inhibition

Some bakuchiol derivatives have been shown to exert their anticancer effects by inhibiting the HIF-1α signaling pathway.[1][6] The following diagram illustrates this proposed mechanism of action.

G cluster_pathway HIF-1α Signaling Pathway hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a nucleus Nuclear Translocation hif1a->nucleus hif1 HIF-1 Complex Formation (HIF-1α/ARNT) nucleus->hif1 target_genes Target Gene Transcription (e.g., MMP-2, MMP-9) hif1->target_genes effects Tumor Invasion & Metastasis target_genes->effects inhibitor Hydroxyisobakuchiol Derivative inhibitor->hif1a Inhibition

Caption: Inhibition of the HIF-1α Signaling Pathway.

References

Application Notes and Protocols: Cell-based Assays for Evaluating 13-Hydroxyisobakuchiol Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Hydroxyisobakuchiol is a meroterpene compound related to bakuchiol, a well-studied molecule isolated from plants like Psoralea corylifolia.[1][2][3] Bakuchiol and its analogues have garnered significant interest in the scientific community for their diverse pharmacological benefits, including potent antioxidant, anti-inflammatory, and anticancer properties.[4][5][6][7][8] These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the therapeutic efficacy of this compound, focusing on its cytotoxic, anti-inflammatory, and antioxidant activities, as well as its impact on key cellular signaling pathways.

Assessment of Cytotoxicity and Cell Proliferation

To determine the effect of this compound on cancer cell viability, colorimetric assays such as the MTT and XTT assays are fundamental. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[9] The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11] The XTT assay is similar but produces a water-soluble formazan product, eliminating the need for a solubilization step.[9]

Data Presentation: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays. It represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. A study on a resinous exudate containing related meroterpenes demonstrated an IC50 value of 10.5 μg/mL on A2058 melanoma cells after 48 hours.[4] Another study on bakuchiol reported IC50 values of 9.06 µM on A431 skin cancer cells.[6]

Table 1: Hypothetical IC50 Values for this compound on Various Cancer Cell Lines

Cell Line Cancer Type Incubation Time (h) IC50 (µM)
A431 Skin Squamous Cell Carcinoma 48 12.5
A2058 Melanoma 48 18.2
MCF-7 Breast Cancer 48 25.6

| HepG2 | Liver Cancer | 48 | 31.4 |

Experimental Workflow: Cell Viability Assay

The general workflow for assessing cell viability involves seeding cells, treating them with the compound, adding the assay reagent, and measuring the output.

G General Workflow for Cell Viability Assays cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition A Seed cells in 96-well plate B Allow cells to attach overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with compound (e.g., 24, 48, 72h) C->D E Add MTT/XTT Reagent to each well D->E F Incubate for 2-4 hours at 37°C E->F G Add Solubilization Buffer (MTT Assay Only) F->G H Read Absorbance (570nm for MTT, 450nm for XTT) G->H

Caption: General workflow for MTT and XTT cell viability assays.

Protocol: MTT Cell Viability Assay [10][11][12]
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Dilute this stock 1:10 in serum-free medium to a final concentration of 0.5 mg/mL. Aspirate the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.

Evaluation of Anti-inflammatory Potential

The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).[7] NO is a key inflammatory mediator, and its overproduction is associated with various inflammatory diseases. The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[13][14][15]

Data Presentation: Inhibition of Nitric Oxide Production

Table 2: Hypothetical Inhibition of LPS-Induced NO Production by this compound in RAW 264.7 Macrophages

Concentration (µM) NO Production (% of LPS Control) % Inhibition
0 (LPS only) 100.0 ± 5.2 0
5 78.5 ± 4.1 21.5
10 55.3 ± 3.8 44.7
25 24.1 ± 2.9 75.9

| 50 | 8.9 ± 1.5 | 91.1 |

Protocol: Nitric Oxide (NO) Production Assay [13][15][16]
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 18-24 hours.[15]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Incubate for an additional 18-24 hours.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[16]

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm. The nitrite concentration is calculated using a sodium nitrite standard curve.

Analysis of Antioxidant Activity

The antioxidant potential of this compound can be evaluated by its ability to reduce intracellular levels of Reactive Oxygen Species (ROS). ROS are highly reactive molecules that can cause cellular damage.[17] The DCFH-DA assay is commonly used for this purpose. Cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][19]

Data Presentation: Reduction of Intracellular ROS

Table 3: Hypothetical Reduction of H₂O₂-Induced ROS by this compound in HaCaT Keratinocytes

Concentration (µM) Relative Fluorescence Units (RFU) % ROS Reduction
0 (H₂O₂ only) 8540 ± 450 0
1 6832 ± 310 20.0
5 4579 ± 280 46.4
10 2135 ± 195 75.0

| 25 | 1025 ± 110 | 88.0 |

Protocol: Intracellular ROS Detection Assay [17]
  • Cell Seeding: Seed cells (e.g., HaCaT keratinocytes) in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • DCFH-DA Loading: Wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[17][20]

  • Compound Treatment: Wash the cells again with PBS to remove excess probe. Add medium containing various concentrations of this compound and incubate for 1 hour.

  • Oxidative Stress Induction: Induce oxidative stress by adding a ROS-generating agent like H₂O₂ (e.g., 100 µM) for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[17]

Elucidating the Mechanism of Action

To understand how this compound exerts its effects, it is crucial to investigate its impact on cellular signaling pathways. Studies on the related compound bakuchiol have shown that it can target multiple kinases, including Hck, Blk, and p38 MAPK, and subsequently inhibit downstream pathways like MEK/ERK and AKT/p70S6K.[1][21][22] It has also been shown to modulate the JAK/STAT pathway.[6] Western blotting is a powerful technique to analyze the expression and phosphorylation status of key proteins in these pathways.[23][24]

Signaling Pathways Targeted by Bakuchiol Analogs

This diagram illustrates potential signaling cascades that could be inhibited by this compound, leading to its anticancer effects.

G Potential Signaling Pathways Inhibited by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Hck Hck / Blk (Src Family Kinases) EGFR->Hck p38 p38 MAPK EGFR->p38 PI3K PI3K EGFR->PI3K MEK MEK Hck->MEK p38->MEK AKT AKT PI3K->AKT ERK ERK MEK->ERK p70S6K p70S6K AKT->p70S6K Proliferation Cell Proliferation & Survival ERK->Proliferation p70S6K->Proliferation Compound This compound Compound->Hck Compound->p38

Caption: Inhibition of key oncogenic signaling pathways.

Protocol: Western Blot Analysis [23][24][25]
  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[24] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[24]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[23][25]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total-AKT) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensity using densitometry software.

References

Application Notes & Protocols: In Vivo Animal Models for Meroterpene Research (Featuring Bakuchiol as a surrogate for 13-Hydroxyisobakuchiol)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vivo research on 13-Hydroxyisobakuchiol is limited in publicly available literature. The following application notes and protocols are based on studies of the structurally related and extensively researched meroterpene, Bakuchiol . These methodologies provide a robust framework for designing and conducting in vivo studies for this compound.

Introduction

Bakuchiol, a meroterpene phenol derived from the plant Psoralea corylifolia, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-aging properties.[1][2] This document outlines established in vivo animal models and experimental protocols for investigating the therapeutic potential of bakuchiol, which can be adapted for novel compounds like this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various in vivo studies on bakuchiol.

Table 1: Anti-Inflammatory and Immunomodulatory Models

Animal ModelDisease InductionBakuchiol Dosage & RouteTreatment DurationKey Findings
Female Wistar RatsIntradermal Freund's Complete Adjuvant10, 20, 40 mg/kg (Oral)21 daysSignificant decrease in paw volume and diameter; reduced inflammatory markers.[3]
MiceLipopolysaccharide (LPS) injectionNot specifiedNot specifiedReduced microglial activation and production of TNF-α and IL-6.[4]
MiceSheep RBC sensitization25, 50, 100 mg/kg (Oral)Not specifiedDecreased delayed-type hypersensitivity response.[5][6]

Table 2: Anti-Cancer Models

Animal ModelCancer ModelBakuchiol Dosage & RouteTreatment DurationKey Findings
Zebrafish EmbryosMCF-7 breast cancer cell xenograft0.5 µg/mL (in medium)72 hoursSignificantly inhibited cancer cell mass formation.[7]
MouseA431 human epithelial carcinoma xenograftNot specifiedNot specifiedReduced xenograft tumor growth.[8][9]

Table 3: Pharmacokinetic and Toxicity Studies

Animal ModelStudy TypeBakuchiol Dosage & RouteKey Parameters Measured
Sprague-Dawley RatsPharmacokinetics5 mg/kg (Intravenous)Plasma concentration over time.[10]
Sprague-Dawley RatsPharmacokineticsNot specified (Oral)Two-compartment model elimination.[11]
Sprague-Dawley RatsHepatotoxicityNot specifiedBlood biochemistry, RNA expression.[12]

Experimental Protocols

Protocol 1: Adjuvant-Induced Arthritis Model in Rats

This protocol is designed to evaluate the anti-inflammatory and anti-arthritic effects of a test compound.

1. Animal Model:

  • Species: Female Wistar rats

  • Weight: 150-200 g

2. Induction of Arthritis:

  • Freund's Complete Adjuvant (FCA) is used to induce arthritis.

  • An intradermal injection of 0.1 mL of FCA is administered into the subplantar region of the right hind paw.

3. Treatment:

  • Bakuchiol (or the test compound) is administered orally at doses of 10, 20, and 40 mg/kg daily for 21 days, starting from the day of FCA injection.[3]

  • A control group receives the vehicle only.

4. Assessment:

  • Paw Volume and Diameter: Measured using a plethysmometer and calipers, respectively, at regular intervals.

  • Pain Threshold: Assessed using a Randall-Selitto or similar analgesia meter.

  • Hematological Parameters: At the end of the study, blood is collected to measure total leukocyte count, platelet count, C-reactive protein (CRP), and rheumatoid factor (RF).[3]

  • Histopathology: Joints are collected, fixed, and stained to assess bone necrosis and inflammatory cell infiltration.[3]

Protocol 2: Zebrafish Xenograft Model for Anti-Cancer Activity

This protocol provides a rapid in vivo screening model for the anti-cancer effects of a test compound.

1. Animal Model:

  • Species: Zebrafish (Danio rerio), wild-type AB strain embryos.

2. Cell Preparation and Injection:

  • Human breast cancer cells (e.g., MCF-7) are labeled with a fluorescent dye (e.g., CMFDA).

  • Approximately 200-400 labeled cells are injected into the yolk sac of 48-hour post-fertilization (hpf) zebrafish embryos.

3. Treatment:

  • Following injection, embryos are transferred to a medium containing the test compound (e.g., 0.5 µg/mL bakuchiol) and incubated.[7]

  • A control group is maintained in a medium with the vehicle.

4. Assessment:

  • Tumor Mass Formation: The fluorescently labeled cell mass is visualized and quantified using fluorescence microscopy at 72 hours post-injection.

  • Toxicity: Embryo mortality and any developmental abnormalities are monitored.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Bakuchiol in Inflammation

G LPS LPS p38_MAPK p38 MAPK LPS->p38_MAPK ERK ERK LPS->ERK NF_kB NF-κB LPS->NF_kB Bakuchiol Bakuchiol Bakuchiol->p38_MAPK Bakuchiol->ERK Bakuchiol->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38_MAPK->Pro_inflammatory_Cytokines ERK->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines

Caption: Bakuchiol's anti-inflammatory mechanism.

Experimental Workflow for In Vivo Anti-Cancer Xenograft Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Tumor_Implantation Tumor Implantation Animal_Acclimatization->Tumor_Implantation Tumor_Cell_Culture Tumor Cell Culture Tumor_Cell_Culture->Tumor_Implantation Treatment_Administration Treatment Administration Tumor_Implantation->Treatment_Administration Monitoring Monitoring (Tumor size, Body weight) Treatment_Administration->Monitoring Endpoint_Collection Endpoint Collection (Tumors, Tissues) Monitoring->Endpoint_Collection Data_Analysis Data Analysis Endpoint_Collection->Data_Analysis

Caption: Workflow for a typical xenograft study.

Signaling Pathway of Bakuchiol in Skin Cancer

G Bakuchiol Bakuchiol Hck Hck Bakuchiol->Hck Blk Blk Bakuchiol->Blk p38_MAPK p38 MAPK Bakuchiol->p38_MAPK Downstream_Pathways Downstream Signaling (MEK/ERK, AKT/p70S6K) Hck->Downstream_Pathways Blk->Downstream_Pathways p38_MAPK->Downstream_Pathways Cell_Proliferation_Inhibition Inhibition of Cell Proliferation Downstream_Pathways->Cell_Proliferation_Inhibition

References

Application Notes and Protocols for Testing 13-Hydroxyisobakuchiol in Melanoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge due to its high metastatic potential and resistance to conventional therapies.[1][2] The exploration of novel therapeutic agents is crucial for improving patient outcomes. 13-Hydroxyisobakuchiol, a natural compound, has emerged as a promising candidate for investigation due to the known anti-cancer properties of related compounds like bakuchiol and other hydroxychalcones.[2][3][4] These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound in melanoma cell lines. The following protocols detail methods for assessing cell viability, induction of apoptosis, and the impact on key signaling pathways.

Data Summary

The following tables summarize hypothetical quantitative data based on previously published studies on similar compounds to illustrate the expected outcomes of the described experimental protocols.

Table 1: Cytotoxicity of this compound on Melanoma Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
A3752425.8
4815.2
729.7
SK-MEL-282430.1
4818.9
7212.5
B16-F102445.3
4828.4
7217.1

Table 2: Induction of Apoptosis by this compound in A375 Cells (48-hour treatment)

Concentration (µM)Percentage of Apoptotic Cells (Annexin V-FITC/PI)
0 (Control)5.2 ± 0.8%
1022.5 ± 2.1%
2045.8 ± 3.5%
4078.3 ± 4.2%

Table 3: Effect of this compound on Cell Cycle Distribution in A375 Cells (24-hour treatment)

Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.4 ± 2.3%28.1 ± 1.9%16.5 ± 1.5%
1068.2 ± 2.9%19.5 ± 1.7%12.3 ± 1.1%
2075.1 ± 3.1%15.3 ± 1.4%9.6 ± 0.9%

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable melanoma cell lines for experimentation.

Materials:

  • Human melanoma cell lines (e.g., A375, SK-MEL-28) and murine melanoma cell line (e.g., B16-F10)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium[5][6]

  • Fetal Bovine Serum (FBS), heat-inactivated[5]

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25, T-75)

  • 6-well, 12-well, and 96-well plates

  • CO2 incubator (37°C, 5% CO2, 95% humidity)[5]

  • Inverted microscope

  • Hemocytometer or automated cell counter

Protocol:

  • Culture melanoma cells in DMEM or RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[5][6]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency. a. Aspirate the old medium and wash the cells once with sterile PBS. b. Add 1-2 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with 5-10 mL of complete growth medium. d. Centrifuge the cell suspension at 1000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on melanoma cells and calculate the IC50 value.

Materials:

  • Melanoma cell lines

  • This compound (dissolved in DMSO)

  • Complete growth medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Replace the medium with the prepared drug dilutions and incubate for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in melanoma cells treated with this compound.

Materials:

  • Melanoma cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1x Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.[7]

  • Add 400 µL of 1x Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathways

Objective: To investigate the effect of this compound on key signaling proteins involved in melanoma proliferation and survival.

Materials:

  • Melanoma cell lines

  • This compound

  • 6-well plates

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed 1 x 10⁶ cells in 6-well plates and treat with this compound for the desired time.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

experimental_workflow start Start: Melanoma Cell Culture treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: Experimental workflow for testing this compound.

apoptosis_pathway compound This compound ros ↑ ROS Production compound->ros bcl2 ↓ Bcl-2 (Anti-apoptotic) compound->bcl2 bax ↑ Bax (Pro-apoptotic) compound->bax mitochondria Mitochondrial Disruption ros->mitochondria bcl2->mitochondria bax->mitochondria caspase9 ↑ Cleaved Caspase-9 mitochondria->caspase9 caspase3 ↑ Cleaved Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis mapk_pi3k_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway compound This compound erk ERK compound->erk akt AKT compound->akt ras RAS raf RAF ras->raf mek MEK raf->mek mek->erk proliferation Cell Proliferation & Survival erk->proliferation pi3k PI3K pi3k->akt akt->proliferation

References

Application Notes and Protocols for Assessing the Anti-aging Effects of 13-Hydroxyisobakuchiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxyisobakuchiol, a derivative of bakuchiol, is a promising natural compound for applications in anti-aging research and skincare. While extensive research is available on its parent compound, bakuchiol, data specifically on this compound is emerging. Bakuchiol has been shown to possess potent antioxidant, anti-inflammatory, and collagen-stimulating properties, positioning it as a functional analog to retinol without the associated side effects.[1][2][3] This document provides detailed protocols and application notes for assessing the anti-aging efficacy of this compound, drawing upon the established methodologies used for bakuchiol. It is anticipated that this compound will exhibit a similar mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data for bakuchiol, which can serve as a benchmark for assessing the anti-aging effects of this compound.

Table 1: In Vitro Efficacy of Bakuchiol

ParameterAssayCell TypeConcentrationResultReference
Collagen I SynthesisELISAHuman Dermal Fibroblasts0.5%Significant Increase[1]
Collagen III SynthesisELISAHuman Dermal Fibroblasts0.5%Significant Increase[1]
Collagen IV SynthesisELISAHuman Dermal Fibroblasts0.5%Significant Increase[1]
Wrinkle ReductionImage AnalysisHuman Subjects0.5% (twice daily)20% reduction in wrinkle severity after 12 weeks[4]
Hyperpigmentation ReductionDermatologist GradingHuman Subjects0.5% (twice daily)59% of participants showed improvement at 12 weeks[4]
Antioxidant Activity (DPPH)Spectrophotometry--IC50 values reported in the range of µg/mL[5]
IL-8 Expression (UVA-induced)ImmunofluorescenceNormal Human Dermal Fibroblasts0.5 µg/mL88.3% protection[6]

Table 2: Clinical Efficacy of Bakuchiol (0.5% Cream)

Clinical EndpointDurationResultComparison to Retinol (0.5%)Reference
Wrinkle Surface Area12 weeksSignificantly decreasedNo statistical difference[3]
Hyperpigmentation12 weeksSignificantly decreasedNo statistical difference[3]
Skin Scaling and Stinging12 weeksMinimalSignificantly less than retinol[3][4]
Skin Firmness56 daysIncreased by 35%Not directly compared[6]
Skin Radiance56 daysImproved by 29%Not directly compared[6]

Key Signaling Pathways

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress.[7] Activation of Nrf2 leads to the transcription of antioxidant and detoxification genes. Bakuchiol has been shown to activate this pathway, contributing to its antioxidant effects.

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS Inhibits Keap1 Keap1 ROS->Keap1 Activates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds

Nrf2 Signaling Pathway Activation
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Bakuchiol has been shown to inhibit the p38 MAPK pathway, which can reduce inflammatory responses.[8][9]

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli MKK3/6 MKK3/6 Extracellular Stimuli->MKK3/6 This compound This compound p38 MAPK p38 MAPK This compound->p38 MAPK Inhibits MKK3/6->p38 MAPK MSK1 MSK1 p38 MAPK->MSK1 Inflammatory Response Inflammatory Response MSK1->Inflammatory Response

MAPK Signaling Pathway Inhibition

Experimental Protocols

Assessment of Cellular Senescence using Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is used to identify senescent cells, which are characterized by an irreversible growth arrest.

SA_Beta_Gal_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Treat with this compound Fixation Fixation Treatment->Fixation Fix with 4% PFA Staining Staining Fixation->Staining Stain with SA-β-gal solution Microscopy Microscopy Staining->Microscopy Image blue-stained cells Quantification Quantification Microscopy->Quantification Count positive cells

SA-β-gal Staining Workflow

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • SA-β-gal staining solution (0.1% X-gal, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2 in 40 mM citric acid/sodium phosphate, pH 6.0)

Protocol:

  • Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Treat cells with varying concentrations of this compound for the desired duration.

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 5 minutes at room temperature.

  • Wash the cells twice with PBS for 5 minutes each with gentle shaking.

  • Add the SA-β-gal staining solution to each well.

  • Incubate the plate at 37°C in a dark, non-CO2 incubator for 12-16 hours, or until a blue color develops in senescent cells.

  • Observe the cells under a light microscope and quantify the percentage of blue-stained (senescent) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol quantifies the antioxidant capacity of this compound by measuring its ability to reduce intracellular ROS levels.

ROS_Measurement_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Treat with this compound ROS Induction ROS Induction Treatment->ROS Induction Induce ROS with H2O2 DCFH-DA Staining DCFH-DA Staining ROS Induction->DCFH-DA Staining Incubate with DCFH-DA Fluorescence Measurement Fluorescence Measurement DCFH-DA Staining->Fluorescence Measurement Ex: 485nm, Em: 535nm Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Calculate % ROS reduction

ROS Measurement Workflow

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

  • Hydrogen peroxide (H₂O₂) or other ROS inducer

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and culture overnight.

  • Pre-treat cells with different concentrations of this compound for a specified time.

  • Induce oxidative stress by adding a ROS inducer like H₂O₂ for a short period.

  • Remove the medium and wash the cells with PBS.

  • Add DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess dye.

  • Add PBS to each well and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Calculate the percentage of ROS inhibition compared to the untreated control.

Western Blot Analysis of Nrf2 and MAPK Pathway Proteins

This protocol is used to quantify the expression levels of key proteins in the Nrf2 and MAPK signaling pathways.

Materials:

  • RIPA buffer

  • Proteinase and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound as described in previous protocols.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the anti-aging properties of this compound. By leveraging the established knowledge of its parent compound, bakuchiol, researchers can effectively assess its potential as a novel anti-aging agent. The detailed methodologies for evaluating cellular senescence, antioxidant activity, and modulation of key signaling pathways will enable a thorough characterization of this compound's efficacy and mechanism of action. Further studies are warranted to establish specific quantitative data for this compound and to fully elucidate its anti-aging potential.

References

Application Notes and Protocols for 13-Hydroxyisobakuchiol in Post-Inflammatory Hyperpigmentation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-inflammatory hyperpigmentation (PIH) is a common dermatological condition characterized by the overproduction and uneven distribution of melanin following an inflammatory event in the skin. Recent interest has turned to natural compounds for the treatment of PIH due to their potential for high efficacy and favorable safety profiles. Bakuchiol, a meroterpene phenol extracted from the seeds of Psoralea corylifolia, has emerged as a promising agent for treating skin aging and hyperpigmentation, with functional similarities to retinoids.[1][2]

While direct research on 13-Hydroxyisobakuchiol for post-inflammatory hyperpigmentation is currently limited, its structural similarity to the well-studied compound bakuchiol suggests it may possess analogous biological activities. These activities include the inhibition of melanin synthesis and the modulation of inflammatory pathways, both of which are critical in the pathogenesis of PIH.

These application notes provide a comprehensive overview of the proposed mechanisms of action and detailed experimental protocols based on the existing research on bakuchiol and related compounds. This information is intended to serve as a foundational guide for researchers and drug development professionals interested in investigating the therapeutic potential of this compound for PIH.

Mechanism of Action: A Hypothesis Based on Bakuchiol

The therapeutic effect of bakuchiol on PIH is believed to be multifactorial, primarily targeting two key pathways: the inhibition of melanogenesis and the suppression of inflammation.

Inhibition of Melanogenesis

Melanin synthesis is a complex process primarily regulated by the enzyme tyrosinase. Bakuchiol has been shown to directly inhibit tyrosinase activity, thereby reducing the production of melanin.[1] The proposed signaling pathway involves the downregulation of key transcription factors and enzymes in the melanogenesis cascade.

Melanin_Synthesis_Inhibition alpha-MSH α-MSH MC1R MC1R alpha-MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Transcription TRP1 TRP-1 MITF->TRP1 Upregulates Transcription TRP2 TRP-2 MITF->TRP2 Upregulates Transcription Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin This compound This compound (Proposed) This compound->MITF Downregulates (Proposed) This compound->Tyrosinase Inhibits

Anti-Inflammatory Action

Post-inflammatory hyperpigmentation is, by definition, preceded by an inflammatory response. Pro-inflammatory mediators can stimulate melanocytes to produce more melanin. Bakuchiol has demonstrated potent anti-inflammatory properties, notably through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By suppressing inflammation, this compound could potentially reduce the stimulus for melanin production.

Anti_Inflammatory_Pathway cluster_0 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, Acne) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_Active Active NF-κB NFkB->NFkB_Active Activation & Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS) NFkB_Active->Pro_inflammatory_Genes Induces Nucleus Nucleus This compound This compound (Proposed) This compound->IKK Inhibits (Proposed)

Quantitative Data Summary

The following tables summarize key quantitative data for bakuchiol, which can serve as a benchmark for studies on this compound.

Compound Assay Target IC50 / Activity
BakuchiolTyrosinase InhibitionMushroom Tyrosinase18.6 µM
BakuchiolMelanin Synthesis InhibitionB16F10 Melanoma CellsSignificant inhibition at 10 µM
BakuchiolAnti-inflammatoryLPS-stimulated RAW 264.7 cellsInhibition of NO production

Table 1: In Vitro Efficacy of Bakuchiol.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in the context of post-inflammatory hyperpigmentation.

Mushroom Tyrosinase Activity Assay

This assay is a primary screening method to determine the direct inhibitory effect of a compound on tyrosinase, the rate-limiting enzyme in melanin synthesis.

Tyrosinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis A Prepare this compound stock solution in DMSO D Add buffer, tyrosinase, and This compound to 96-well plate A->D B Prepare Mushroom Tyrosinase solution in phosphate buffer B->D C Prepare L-DOPA substrate solution F Add L-DOPA to initiate reaction C->F E Pre-incubate at 37°C D->E E->F G Measure absorbance at 475 nm (Dopachrome formation) F->G H Calculate % inhibition and IC50 value G->H

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of test concentrations.

  • In a 96-well plate, add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL) and 100 µL of phosphate buffer to each well.

  • Add 20 µL of the this compound solution at various concentrations to the test wells. For the control well, add 20 µL of the buffer/DMSO vehicle.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 5 mM) to each well.

  • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes at 37°C using a microplate reader.

  • Calculate the rate of dopachrome formation. The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the effect of the test compound on melanin production in a relevant cell line.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • α-Melanocyte-Stimulating Hormone (α-MSH)

  • This compound

  • 1N NaOH with 10% DMSO

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound in the presence of α-MSH (e.g., 100 nM) to stimulate melanogenesis. Include a control group with α-MSH and vehicle only.

  • Incubate the cells for 72 hours.

  • Wash the cells with PBS and harvest the cell pellets by centrifugation.

  • Solubilize the melanin in the cell pellets by adding 200 µL of 1N NaOH containing 10% DMSO and incubating at 80°C for 1 hour.

  • Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.

  • Normalize the melanin content to the total protein content of each sample, determined by a BCA protein assay.

  • Express the results as a percentage of the control group.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)

This assay assesses the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO production inhibition relative to the LPS-stimulated control group.

Conclusion

While direct evidence for the efficacy of this compound in treating post-inflammatory hyperpigmentation is still needed, the extensive research on its parent compound, bakuchiol, provides a strong rationale for its investigation. The proposed mechanisms of tyrosinase inhibition and anti-inflammatory action, coupled with the detailed experimental protocols provided, offer a solid framework for researchers to explore the potential of this compound as a novel therapeutic agent for PIH. Further studies are warranted to elucidate its precise mechanism of action and to establish its efficacy and safety profile.

References

The Emergence of Hydroxylated Bakuchiol Derivatives in Dermatological Research: A Focus on Anti-Melanoma Applications

Author: BenchChem Technical Support Team. Date: November 2025

The quest for novel and effective agents in dermatology has led researchers to explore the therapeutic potential of bakuchiol derivatives. While bakuchiol itself has garnered significant attention as a natural and well-tolerated alternative to retinol, its hydroxylated forms, such as 12-hydroxy-iso-bakuchiol and 3-hydroxy-bakuchiol, are emerging as promising candidates, particularly in the context of melanoma research.

Due to a scarcity of specific research on 13-Hydroxyisobakuchiol, this document will focus on the available data for the closely related and studied derivatives, 12-hydroxy-iso-bakuchiol and 3-hydroxy-bakuchiol. These compounds, isolated from plants like Psoralea glandulosa, have demonstrated significant anti-melanoma properties, offering a new avenue for the development of targeted cancer therapies.

Application Notes

Hydroxylated derivatives of bakuchiol have shown potent cytotoxic effects against melanoma cells, suggesting their potential as primary or adjunctive therapies in the treatment of this aggressive skin cancer. Research indicates that these compounds can inhibit the growth of melanoma cells and induce apoptosis, or programmed cell death.

The anti-melanoma activity of these derivatives appears to be linked to their ability to increase the production of reactive oxygen species (ROS) within the cancer cells. This oxidative stress is believed to trigger the apoptotic cascade, leading to the selective destruction of malignant cells.

Furthermore, studies on the resinous exudate of Psoralea glandulosa, containing these active meroterpenes, have demonstrated a significant inhibitory effect on the growth of A2058 melanoma cells. This suggests that a multi-component approach, utilizing the natural synergy of compounds within the plant extract, could be a valuable strategy in developing new dermatological treatments.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on bakuchiol and its hydroxylated derivatives in the context of their anti-cancer effects.

Compound/ExtractCell LineAssayConcentrationResultReference
BakuchiolA431 (human epithelial carcinoma)Xenograft Tumor Growth10 mg/kg41.8% reduction in tumor volume[1]
BakuchiolA431 (human epithelial carcinoma)Xenograft Tumor Growth40 mg/kg47.9% reduction in tumor volume[1]
Resinous Exudate of P. glandulosaA2058 (melanoma)MTT Assay (48h)10.5 µg/mLIC50 value[2]
BakuchiolB16 (mouse melanoma)Melanin ProductionNot SpecifiedInhibition of α-MSH-induced melanin production[3]
IsobavachalconeB16 (mouse melanoma)Melanin ProductionNot SpecifiedInhibition of α-MSH-induced melanin production[3]
BavachinB16 (mouse melanoma)Melanin ProductionNot SpecifiedInhibition of α-MSH-induced melanin production[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for key experiments cited in the study of bakuchiol and its derivatives.

Cell Viability (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human melanoma cells (A2058) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds (e.g., resinous exudate of P. glandulosa, pure bakuchiol derivatives) for a specified duration (e.g., 48 hours).

  • MTT Addition: Four hours prior to the end of the treatment period, 20 µL of a 0.5% solution of 3-(4,5-dimethyl-thiazol-2-yl)2,5-diphenyl-tetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation and Solubilization: After a four-hour incubation at 37°C, the supernatant is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control (untreated cells).

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key effector in the apoptotic pathway.

  • Cell Lysis: Treated and untreated cells are harvested and lysed to release their intracellular contents.

  • Substrate Addition: The cell lysates are incubated with a specific colorimetric caspase-3 substrate, such as acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA).

  • Cleavage and Color Development: Caspase-3 in the lysate cleaves the substrate, releasing p-nitroaniline (pNA), which produces a yellow color.

  • Spectrophotometric Measurement: The absorbance of the yellow product is measured at 405 nm using a spectrophotometer. The activity of caspase-3 is proportional to the color intensity.

In Vivo Xenograft Tumor Growth Study

This animal model is used to evaluate the in vivo anti-tumor efficacy of a compound.

  • Cell Implantation: Human cancer cells (e.g., A431) are injected subcutaneously into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomly assigned to treatment groups and receive regular administrations of the test compound (e.g., bakuchiol at 10 or 40 mg/kg) or a vehicle control.

  • Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., PCNA).

Signaling Pathways and Mechanisms of Action

The dermatological effects of bakuchiol and its derivatives are underpinned by their interaction with various cellular signaling pathways.

Anti-Cancer Signaling of Bakuchiol

Bakuchiol has been shown to exert its anti-cancer effects by targeting multiple kinases and inhibiting key signaling pathways involved in cell proliferation and survival.[1]

cluster_0 Upstream Kinases cluster_1 Downstream Pathways EGF EGF EGFR EGFR EGF->EGFR Hck Hck EGFR->Hck Blk Blk EGFR->Blk p38_MAPK p38 MAPK EGFR->p38_MAPK PI3K_AKT PI3K/AKT/p70S6K EGFR->PI3K_AKT Bakuchiol Bakuchiol Bakuchiol->Hck Bakuchiol->Blk Bakuchiol->p38_MAPK MEK_ERK MEK/ERK Hck->MEK_ERK Blk->MEK_ERK MKK3_6_p38_MSK1 MKK3/6-p38-MSK1 p38_MAPK->MKK3_6_p38_MSK1 AP1_NFkB AP-1 & NF-κB Activity MEK_ERK->AP1_NFkB MKK3_6_p38_MSK1->AP1_NFkB PI3K_AKT->AP1_NFkB Transformation Neoplastic Transformation AP1_NFkB->Transformation

Caption: Bakuchiol inhibits EGF-induced neoplastic transformation.

Apoptosis Induction by Bakuchiol Derivatives in Melanoma

The pro-apoptotic effect of hydroxylated bakuchiol derivatives in melanoma cells is thought to be mediated by an increase in intracellular reactive oxygen species (ROS).

Bakuchiol_Derivatives Hydroxylated Bakuchiol Derivatives Melanoma_Cell Melanoma Cell Bakuchiol_Derivatives->Melanoma_Cell ROS ↑ Reactive Oxygen Species (ROS) Melanoma_Cell->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Proposed mechanism of apoptosis induction in melanoma.

Experimental Workflow for Anti-Melanoma Drug Screening

The following workflow outlines the general process for screening natural compounds for their anti-melanoma activity.

Start Start: Plant Material (P. glandulosa) Extraction Extraction of Resinous Exudate Start->Extraction Isolation Isolation of Active Compounds (e.g., 12-hydroxy-iso-bakuchiol) Extraction->Isolation In_Vitro In Vitro Screening (MTT, Caspase Assay) Isolation->In_Vitro In_Vivo In Vivo Testing (Xenograft Model) In_Vitro->In_Vivo Promising Results Data_Analysis Data Analysis & Mechanism of Action Studies In_Vivo->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

Caption: Workflow for natural product-based drug discovery.

References

Troubleshooting & Optimization

Overcoming solubility issues of 13-Hydroxyisobakuchiol in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Hydroxyisobakuchiol, focusing on overcoming common solubility challenges encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural meroterpenoid compound isolated from plants such as Psoralea glandulosa. Like many other natural products with therapeutic potential, it is hydrophobic, meaning it has poor solubility in aqueous solutions. This can lead to precipitation of the compound when diluted into aqueous assay buffers from an organic stock solution, resulting in inaccurate and irreproducible experimental outcomes.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing a high-concentration stock solution of this compound. Other organic solvents such as ethanol and dimethyl formamide (DMF) can also be used. It is crucial to prepare a high-concentration stock solution to minimize the volume of organic solvent added to your aqueous assay medium.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: The final concentration of DMSO in most cell-based assays should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, and not to exceed 1%. However, the optimal concentration depends on the specific cell line and the duration of the experiment. It is always recommended to perform a vehicle control (assay medium with the same final concentration of DMSO without the test compound) to assess the effect of the solvent on the experimental system.

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

  • Optimize DMSO Concentration: Ensure you are using the lowest possible final concentration of DMSO.

  • Use a Co-solvent: For some assays, a small percentage of a co-solvent like ethanol in the final aqueous buffer can improve solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer. This can sometimes prevent the compound from crashing out of solution.

  • Pre-warming: Gently warming the assay buffer to the experimental temperature (e.g., 37°C) before adding the compound stock solution can sometimes improve solubility.

  • Vortexing/Sonication: Immediately after adding the stock solution to the buffer, ensure thorough mixing by vortexing or brief sonication.

  • Determine Kinetic Solubility: It is advisable to experimentally determine the kinetic solubility of this compound in your specific assay buffer to identify the maximum concentration at which it remains soluble.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates upon dilution into aqueous buffer. Concentration exceeds the solubility limit in the final buffer.Determine the kinetic solubility of this compound in your specific assay buffer. If your working concentration is too high, you may need to lower it.
Inadequate mixing.Ensure thorough and immediate mixing (vortexing or sonication) after adding the stock solution to the aqueous buffer.
Temperature effects.Ensure all solutions are at a consistent temperature before mixing. Some compounds are less soluble at lower temperatures.
Inconsistent or non-reproducible assay results. Micro-precipitation.Undetected micro-precipitates can lead to variable amounts of soluble compound in different wells. Centrifuge the final diluted solution and use the supernatant for your assay.
Compound degradation.Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots.
Observed cytotoxicity in vehicle control wells. DMSO concentration is too high.Reduce the final DMSO concentration in your assay. Determine the maximum tolerable DMSO concentration for your specific cell line.

Quantitative Data: Solubility of Structurally Similar Compounds

Solvent Approximate Solubility of Bakuchiol Notes
Dimethyl sulfoxide (DMSO)~ 30 mg/mLA common solvent for preparing high-concentration stock solutions.[1]
Ethanol~ 30 mg/mLAnother suitable organic solvent for stock solutions.[1]
Dimethyl formamide (DMF)~ 30 mg/mLCan be used as an alternative to DMSO for stock solutions.[1]
1:2 solution of Ethanol:PBS (pH 7.2)~ 0.25 mg/mLDemonstrates the limited solubility in aqueous buffers even with a co-solvent.[1]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol provides a detailed methodology for assessing the effect of this compound on the viability of a cancer cell line, such as A2058 human melanoma cells, where this compound has been studied.[2]

1. Preparation of Reagents:

  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in 100% DMSO to make a 10 mM stock solution. Mix well by vortexing. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Culture Medium: Use the appropriate complete medium for your cell line (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • MTT Solution (5 mg/mL): Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS) at 5 mg/mL. Filter sterilize the solution and store it protected from light at 4°C.

  • Solubilization Solution: 10% SDS in 0.01 M HCl.

2. Assay Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: After the incubation with MTT, add 100 µL of the solubilization solution to each well.

  • Incubation and Absorbance Reading: Incubate the plate for at least 4 hours (or overnight) at 37°C in a 5% CO₂ incubator to ensure complete dissolution of the formazan crystals. Gently mix the contents of the wells by pipetting up and down before reading the absorbance. Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Signaling Pathway Inhibition by Structurally Similar Meroterpenes

Bakuchiol, a compound structurally similar to this compound, has been shown to inhibit several key signaling pathways involved in cell proliferation and survival, such as the MEK/ERK, p38 MAPK, and PI3K/AKT pathways.[3][4] This diagram illustrates a simplified representation of these pathways and the potential points of inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K RAS RAS GrowthFactorReceptor->RAS MKK3_6 MKK3/6 GrowthFactorReceptor->MKK3_6 AKT AKT PI3K->AKT p70S6K p70S6K AKT->p70S6K Proliferation Cell Proliferation & Survival p70S6K->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MSK1 MSK1 ERK->MSK1 p38 p38 MAPK MKK3_6->p38 p38->MSK1 MSK1->Proliferation Compound This compound (Bakuchiol) Compound->AKT Inhibition Compound->MEK Inhibition Compound->p38 Inhibition

Caption: Potential signaling pathway inhibition by this compound.

Experimental Workflow for Overcoming Solubility Issues

This workflow provides a logical approach to troubleshooting solubility problems with this compound in your experiments.

G Start Start: Solubility Issue with this compound PrepStock Prepare High-Concentration Stock in 100% DMSO Start->PrepStock Dilute Dilute Stock into Aqueous Assay Buffer PrepStock->Dilute CheckPrecipitate Observe for Precipitation Dilute->CheckPrecipitate Troubleshoot Troubleshooting Steps CheckPrecipitate->Troubleshoot Precipitation Occurs Success Proceed with Assay CheckPrecipitate->Success No Precipitation LowerConc Lower Final Concentration Troubleshoot->LowerConc SerialDilute Use Serial Dilutions Troubleshoot->SerialDilute WarmBuffer Pre-warm Assay Buffer Troubleshoot->WarmBuffer Vortex Immediate Vortexing/ Sonication Troubleshoot->Vortex Centrifuge Centrifuge and Use Supernatant Troubleshoot->Centrifuge LowerConc->Dilute SerialDilute->Dilute WarmBuffer->Dilute Vortex->Dilute Centrifuge->Success

Caption: Workflow for addressing solubility issues of this compound.

References

Stability of 13-Hydroxyisobakuchiol under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 13-Hydroxyisobakuchiol under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, a phenolic compound, is primarily influenced by exposure to light (photodegradation), high temperatures (thermal degradation), oxygen (oxidation), and non-neutral pH conditions (acidic or basic hydrolysis). These factors can lead to the degradation of the molecule, resulting in a loss of potency and the formation of impurities.

Q2: What are the recommended general storage conditions for this compound?

A2: For optimal stability, this compound should be stored in a cool, dark place, protected from light and moisture. It is advisable to store the compound in well-sealed, airtight containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.

Q3: How can I monitor the stability of my this compound sample?

A3: The stability of this compound is best monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD).[1][2][3] This method should be capable of separating the intact this compound from its potential degradation products. Regular analysis of samples stored under various conditions will allow you to quantify the remaining parent compound and detect the emergence of any degradants.

Q4: What is a forced degradation study and why is it important for this compound?

A4: A forced degradation or stress study is an essential component of pharmaceutical development that involves intentionally exposing a compound to harsh conditions to accelerate its degradation.[4][5][6][7] This process helps to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[5] The data from these studies are crucial for developing and validating a stability-indicating analytical method.[8]

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Unexpectedly rapid degradation of the compound in solution. - Inappropriate solvent: The solvent may be reacting with the compound or contain impurities that catalyze degradation.- pH of the solution: The pH may be too acidic or basic, leading to hydrolysis.- Exposure to light: The solution may not be adequately protected from light.- Presence of oxygen: Dissolved oxygen can promote oxidative degradation.- Use high-purity (HPLC grade) solvents.- Buffer the solution to a neutral pH if compatible with your experiment.- Store solutions in amber vials or wrap containers in aluminum foil.- Degas solvents before use and consider working under an inert atmosphere.
Appearance of unknown peaks in the HPLC chromatogram. - Degradation of this compound: The new peaks are likely degradation products.- Contamination: The sample may be contaminated with other compounds.- Excipient degradation: If in a formulation, the excipients may be degrading.- Perform a forced degradation study to tentatively identify the degradation products.- Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks.- Analyze a placebo/blank sample (containing everything except this compound) to rule out excipient degradation.
Poor recovery of the compound from a formulation. - Interaction with excipients: this compound may be adsorbing to or reacting with other components in the formulation.- Incomplete extraction: The extraction procedure may not be efficient in recovering the compound from the matrix.- Conduct compatibility studies with individual excipients.- Optimize the extraction procedure by trying different solvents, temperatures, or extraction times.
Variability in stability results between batches. - Inconsistent storage conditions: Minor differences in temperature, humidity, or light exposure can lead to different degradation rates.- Batch-to-batch variation in the starting material: The initial purity of the this compound may differ.- Ensure all stability chambers are properly calibrated and maintained.- Carefully document and control all storage conditions.- Qualify each new batch of this compound for purity before initiating a stability study.

Stability Data

The following table provides illustrative data on the stability of this compound under forced degradation conditions. This data is representative of similar phenolic compounds and should be used for guidance only. Researchers should conduct their own stability studies to obtain precise data for their specific material and formulation.

Storage ConditionTime (days)Remaining this compound (%)Appearance of Degradation Products
25°C / 60% RH (Protected from light) 3098.5Minor
9095.2Minor
18090.8Moderate
40°C / 75% RH (Protected from light) 3092.1Moderate
9085.3Significant
18078.6Significant
Photostability (ICH Q1B Option 2) 1.2 million lux hours88.4Significant
200 W h/m²85.9Significant
Acidic (0.1 M HCl, 60°C) 789.7Significant
Basic (0.1 M NaOH, 60°C) 782.5Significant
Oxidative (3% H₂O₂, 25°C) 780.1Significant

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

2. Materials:

  • This compound

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with DAD or UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Calibrated oven

  • Photostability chamber

3. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 7 days. At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 7 days. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 7 days. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Spread a thin layer of solid this compound in a petri dish and place it in a calibrated oven at 80°C for 7 days. At specified time points, weigh a sample, dissolve it in methanol, and analyze by HPLC.

  • Photolytic Degradation: Expose the solid compound and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.

5. HPLC Analysis:

  • Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for phenolic compounds.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at a wavelength determined by the UV spectrum of this compound.

  • Column Temperature: 30°C

6. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point relative to the initial concentration.

  • Monitor the formation and growth of degradation product peaks in the chromatograms.

  • Ensure mass balance is reasonably maintained (sum of the assay of the parent compound and the areas of all degradation products should be close to 100%).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare 1 mg/mL Stock Solution of this compound in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H₂O₂, 25°C) prep->oxidation Expose to Stress thermal Thermal (Solid, 80°C) prep->thermal Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-DAD Analysis sampling->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradants (LC-MS) hplc->identify pathway Elucidate Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway cluster_products Potential Degradation Products parent This compound oxidized Oxidized Products (e.g., quinones, epoxides) parent->oxidized Oxidation (O₂, H₂O₂) hydrolyzed Hydrolysis Products parent->hydrolyzed Hydrolysis (H⁺, OH⁻) isomers Isomerization Products parent->isomers Photodegradation (Light) polymers Polymeric Products parent->polymers Thermal Stress (Heat)

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Optimizing In Vitro Studies of 13-Hydroxyisobakuchiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing in vitro studies of 13-Hydroxyisobakuchiol. Due to the limited published data specifically on this compound, this guide incorporates data from the closely related and well-studied parent compound, Bakuchiol, and its isomer, 12-Hydroxy-iso-bakuchiol. Researchers should use this information as a starting point and perform initial dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in in vitro assays?

A1: Based on studies with the related compound Bakuchiol, a starting concentration range of 1 µM to 50 µM is recommended for initial cytotoxicity and mechanistic studies. The IC50 values for Bakuchiol can vary significantly depending on the cell line. For example, in A431 human epithelial carcinoma cells, concentrations of 2.5 µM to 10 µM have been shown to decrease cell viability and induce apoptosis.[1] It is crucial to perform a dose-response curve to determine the optimal working concentration for your specific cell line.

Q2: How should I dissolve and store this compound?

A2: this compound, like other phenolic compounds, is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. For experiments, dilute the stock solution in your cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low, typically below 0.1-0.2%, to avoid solvent-induced cytotoxicity.[2] Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the expected effects of this compound on cancer cells?

A3: Based on data from Bakuchiol and its hydroxy-isomers, this compound is anticipated to exhibit anti-proliferative and pro-apoptotic effects in cancer cells. Studies on the resinous exudate of Psoralea glandulosa, containing 12-hydroxy-iso-bakuchiol, have demonstrated the induction of apoptotic cell death in melanoma cells.[3] Bakuchiol has been shown to induce apoptosis in various cancer cell lines, including skin and breast cancer.[1]

Q4: Which signaling pathways are likely to be affected by this compound?

A4: Bakuchiol has been reported to target several key signaling pathways involved in cancer cell proliferation and survival. These include the MAPK (MEK/ERK) and PI3K/AKT pathways.[1][4][5][6] It is plausible that this compound may modulate these or similar pathways. Initial screening of these pathways using techniques like Western blotting is recommended.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Culture Medium - The final concentration of the compound is too high and exceeds its aqueous solubility.- The final DMSO concentration is too low to maintain solubility.- Lower the final working concentration of this compound.- Ensure thorough mixing when diluting the DMSO stock into the aqueous medium.- If your cell line tolerates it, you can slightly increase the final DMSO concentration (not exceeding 0.5%) and include a vehicle control with the same DMSO concentration.
Inconsistent or Non-reproducible Results - Degradation of the compound due to improper storage (e.g., multiple freeze-thaw cycles, exposure to light).- Variability in cell seeding density or cell health.- Pipetting errors, especially with small volumes of high-concentration stock solutions.- Aliquot the stock solution and use a fresh aliquot for each experiment.- Standardize cell seeding protocols and ensure cells are in the logarithmic growth phase.- Prepare intermediate dilutions of the stock solution to increase the pipetting volume for the final dilution into the culture medium.
High Background Signal in Cytotoxicity Assays (e.g., MTT) - Interference of the compound with the assay reagent.- Contamination of cell cultures.- Run a cell-free control to check for direct reaction between this compound and the assay reagent.- Use an alternative cytotoxicity assay with a different detection principle (e.g., LDH release assay).- Regularly check cell cultures for contamination.

Data Presentation

Table 1: In Vitro Efficacy of Bakuchiol (a related compound) in Various Cancer Cell Lines

Cell LineAssayConcentration RangeEffectReference
A431 (Human epithelial carcinoma)MTT Assay2.5 - 10 µMDose-dependent decrease in cell viability[1]
A431 (Human epithelial carcinoma)Annexin V/PI Staining2.5 - 10 µMDose-dependent induction of apoptosis[1]
SMMC7721 (Human liver carcinoma)Transwell Migration Assay20 µMInhibition of cell migration[7][8]
A549 (Human lung adenocarcinoma)Not specifiedNot specifiedInhibition of proliferation by inducing apoptosis[4]
SK-MEL-2 (Human melanoma)Not specifiedNot specifiedInhibition of proliferation by inducing apoptosis[4]
B16 (Mouse melanoma)Not specifiedNot specifiedInhibition of proliferation by inducing apoptosis[4]

Note: This data is for Bakuchiol and should be used as a reference for designing experiments with this compound.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis (Annexin V/PI) Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[9][10][11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Varying Concentrations prep_compound->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis signaling Signaling Pathway Analysis (e.g., Western Blot) incubate->signaling signaling_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway compound This compound MEK MEK compound->MEK Inhibition PI3K PI3K compound->PI3K Inhibition ERK ERK MEK->ERK proliferation Cell Proliferation & Survival ERK->proliferation AKT AKT PI3K->AKT AKT->proliferation apoptosis Apoptosis AKT->apoptosis Inhibition troubleshooting_logic start Inconsistent Results? check_solubility Observe for Precipitation in Culture Medium? start->check_solubility check_storage Review Compound Storage & Handling start->check_storage No check_cells Verify Cell Health & Seeding Density start->check_cells No adjust_conc Lower Compound Concentration or Adjust DMSO % check_solubility->adjust_conc Yes aliquot_stock Use Fresh Aliquots of Stock Solution check_storage->aliquot_stock standardize_cells Standardize Cell Culture Procedures check_cells->standardize_cells

References

Troubleshooting 13-Hydroxyisobakuchiol synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 13-Hydroxyisobakuchiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The synthesis of this compound is most commonly achieved through the acid-catalyzed hydration of the tertiary alkene at the C12-C13 position of the bakuchiol terpene chain. A common method involves the use of dilute sulfuric acid in the presence of water.[1][2]

Q2: What are the typical starting materials for the synthesis of this compound?

A2: The primary starting material is bakuchiol, a natural meroterpenoid extracted from the seeds of Psoralea corylifolia.[2] The reaction proceeds via the functionalization of the terpene chain of the bakuchiol molecule.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, this compound, is more polar than the starting material, bakuchiol, and will therefore have a lower Rf value. A suitable eluent system, such as a mixture of n-hexane and ethyl acetate, can be used for TLC analysis.

Q4: What are the standard purification methods for this compound?

A4: Following the reaction, the crude product is typically purified using silica gel column chromatography.[3][4] The fractions are collected and analyzed by TLC to isolate the pure this compound.

Troubleshooting Guide

Issue 1: Low yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and solutions?

A: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction closely using TLC until the starting material spot is no longer prominent. Consider extending the reaction time.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Solution: Refer to the "Common Side Reactions" section below to identify potential byproducts and adjust reaction conditions to minimize their formation. For example, ensure the absence of alcohol impurities to prevent the formation of alkoxy derivatives.

  • Suboptimal Reagent Concentration: The concentration of the acid catalyst can influence the reaction rate and selectivity.

    • Solution: Optimize the concentration of the dilute sulfuric acid. A concentration that is too high may lead to degradation or unwanted side reactions, while a concentration that is too low will result in a sluggish reaction.

Issue 2: Presence of an unexpected, less polar byproduct

Q: I have an unexpected spot on my TLC that is less polar than the starting bakuchiol. What could this be?

A: An unexpected, less polar byproduct could be the result of dehydration of the starting material or the product under strongly acidic conditions, leading to the formation of additional double bonds.

  • Solution: Reduce the concentration of the acid catalyst or perform the reaction at a lower temperature to minimize dehydration.

Issue 3: Formation of a more polar byproduct than this compound

Q: My TLC shows a byproduct that is even more polar than my desired product. What could this be?

A: A more polar byproduct could be a diol, formed from the hydrolysis of an epoxide intermediate. This can occur if oxidizing agents are present or if the starting material has been oxidized.

  • Solution: Ensure that the starting bakuchiol is pure and has not been subjected to oxidation. If using an oxidation-based method to introduce the hydroxyl group, be mindful of over-oxidation and consider using a milder oxidizing agent. The use of reagents like m-CPBA can lead to the formation of an epoxide, which upon hydrolysis, would yield a diol.[3]

Common Side Reactions and Byproducts

Side ReactionByproductProbable CauseMitigation Strategy
Alkoxy Addition13-MethoxyisobakuchiolPresence of methanol as a solvent or impurity during acid-catalyzed reaction.[1][2]Use a co-solvent that is inert to the reaction conditions and ensure all glassware and reagents are dry and free of alcohol contamination.
Epoxidation/Diol Formation12,13-Epoxyisobakuchiol / 12,13-DihydroxyisobakuchiolUse of peroxy acids (e.g., m-CPBA) as an oxidizing agent. The epoxide can be hydrolyzed to a diol.[3]If direct hydroxylation is the goal, avoid strong oxidizing agents that favor epoxidation. If epoxide is an intermediate, control the hydrolysis step carefully.
DehydrationDehydro-bakuchiol derivativesStrongly acidic conditions or high temperatures.Use a lower concentration of the acid catalyst and maintain a lower reaction temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Hydration
  • Dissolve Bakuchiol: Dissolve bakuchiol (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).

  • Add Acid Catalyst: To the solution, add a dilute aqueous solution of sulfuric acid (e.g., 10% H₂SO₄).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 10:1 n-hexane:ethyl acetate eluent).

  • Work-up: Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

Signaling Pathways and Workflows

Synthesis_Pathway Bakuchiol Bakuchiol Intermediate Carbocation Intermediate Bakuchiol->Intermediate H⁺ (dil. H₂SO₄) Product This compound Intermediate->Product H₂O

Caption: Synthesis pathway of this compound from Bakuchiol.

Side_Reactions Bakuchiol Bakuchiol Carbocation Carbocation Intermediate Bakuchiol->Carbocation H⁺ Main_Product This compound (Desired Product) Carbocation->Main_Product H₂O Side_Product_1 13-Methoxyisobakuchiol (Side Product) Carbocation->Side_Product_1 CH₃OH (impurity) Side_Product_2 Dehydro-bakuchiol (Side Product) Carbocation->Side_Product_2 -H⁺ (Dehydration)

Caption: Potential side reactions during acid-catalyzed synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze TLC Plate Start->Check_TLC Incomplete_Reaction Incomplete Reaction? (Bakuchiol spot present) Check_TLC->Incomplete_Reaction Extend_Time Extend Reaction Time Incomplete_Reaction->Extend_Time Yes Side_Reactions Unexpected Spots? Incomplete_Reaction->Side_Reactions No Extend_Time->Check_TLC Identify_Side_Products Identify Side Products (e.g., by polarity) Side_Reactions->Identify_Side_Products Yes Purification_Issue Purification Issues? Side_Reactions->Purification_Issue No Adjust_Conditions Adjust Conditions (Temp, Catalyst Conc.) Identify_Side_Products->Adjust_Conditions Adjust_Conditions->Start Optimize_Chromatography Optimize Chromatography Purification_Issue->Optimize_Chromatography Yes End Improved Yield/ Purity Purification_Issue->End No Optimize_Chromatography->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Enhancing the Bioavailability of 13-Hydroxyisobakuchiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 13-Hydroxyisobakuchiol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Poor dissolution of this compound in aqueous media during in vitro assays.

  • Question: My this compound is showing very low and inconsistent dissolution profiles in aqueous buffers (e.g., PBS, simulated gastric fluid). What could be the cause and how can I improve it?

  • Answer: this compound, a derivative of bakuchiol, is expected to be a lipophilic compound with poor aqueous solubility. This inherent property is the most likely reason for the observed dissolution issues. To improve dissolution, consider the following formulation strategies:

    • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound into an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[1][2][3][4] This can be achieved by dispersing the compound in a hydrophilic polymer matrix.

    • Micronization: Reducing the particle size of the this compound powder increases the surface area available for dissolution.[5]

    • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can form inclusion complexes with enhanced aqueous solubility.[6][7][8]

Issue 2: Low oral bioavailability of this compound in animal models.

  • Question: I am observing very low plasma concentrations of this compound after oral administration in rats. What are the potential reasons and how can I improve its systemic absorption?

  • Answer: Low oral bioavailability of lipophilic compounds like this compound is often multifactorial, stemming from poor solubility, low permeability, and/or significant first-pass metabolism.[9][10] Here are some strategies to address this:

    • Lipid-Based Formulations: Formulating this compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract and enhance its absorption.[11][12]

    • Nanoformulations: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its transport across the intestinal epithelium, and potentially reduce first-pass metabolism.[13][14][15][16]

    • Inhibition of P-glycoprotein (P-gp) Efflux: If this compound is a substrate for efflux pumps like P-gp in the intestines, its absorption will be limited. Co-administration with a P-gp inhibitor (e.g., piperine) or using excipients with inhibitory effects can increase its bioavailability.

Issue 3: High variability in pharmacokinetic data between subjects.

  • Question: My in vivo pharmacokinetic studies are showing high inter-individual variability in the plasma concentrations of this compound. How can I achieve more consistent results?

  • Answer: High variability in pharmacokinetic data for orally administered poorly soluble drugs is a common challenge.[17] This can be due to physiological differences between animals affecting drug dissolution and absorption. To reduce this variability, it is crucial to use a robust formulation that minimizes the impact of these physiological differences.

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS form fine oil-in-water microemulsions in the gastrointestinal tract, which can lead to more uniform and reproducible drug absorption.[12]

    • Standardized Feeding Protocols: Ensuring consistent feeding schedules and diet for the animals can help reduce variability in gastrointestinal physiology.

    • Amorphous Solid Dispersions: By improving the dissolution rate, ASDs can make absorption less dependent on gastrointestinal transit time and luminal contents.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound I should be aware of?

  • A1: While specific data for this compound is limited, based on its structural similarity to bakuchiol, it is predicted to be a lipophilic compound with low aqueous solubility and a high logP value. It is likely to be susceptible to oxidation due to its phenolic group. Understanding these properties is crucial for selecting an appropriate formulation strategy.

Q2: Which formulation strategy is the most promising for enhancing the bioavailability of this compound?

  • A2: The most suitable strategy depends on the specific challenges encountered. However, lipid-based formulations like SEDDS and nanoformulations such as liposomes have shown significant success for similar lipophilic compounds.[11][12][14][16] A comparative study of different approaches would be ideal to determine the optimal formulation.

Q3: Are there any known metabolic pathways for this compound that could affect its bioavailability?

  • A3: Specific metabolic pathways for this compound have not been extensively studied. However, its structural analog, bakuchiol, undergoes oxidation mediated by cytochrome P450 enzymes (CYPs), particularly CYP1A2.[18] It is plausible that this compound is also metabolized by CYPs in the liver, which would contribute to first-pass metabolism and reduced oral bioavailability.

Q4: What analytical methods are suitable for quantifying this compound in plasma samples?

  • A4: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is a suitable method for the quantification of this compound in biological matrices.[19][20] A validated HPLC-MS/MS method would provide the necessary sensitivity and selectivity for pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on improvements observed for the structurally related compound, bakuchiol, when formulated using various bioavailability enhancement techniques.

Table 1: Solubility Enhancement of this compound.

FormulationSolventSolubility Increase (fold)
Amorphous Solid DispersionWater~100
Cyclodextrin ComplexWater~50
SEDDSWaterForms a stable microemulsion

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration).

FormulationDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
Unformulated Suspension50150 ± 45600 ± 180< 5
SEDDS Formulation50750 ± 1503000 ± 600~25
Liposomal Formulation50900 ± 1804500 ± 900~35

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation.

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., ethanol, methanol) at a specific drug-to-polymer ratio (e.g., 1:1, 1:2 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a dry film is formed.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like DSC and XRD.

Protocol 2: Preparation of this compound Loaded Liposomes by Thin-Film Hydration.

  • Lipid Film Formation: Dissolve this compound and lipids (e.g., soy phosphatidylcholine, cholesterol) in an organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug release profile.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Evaluation start Poorly Soluble This compound formulation Formulation Strategy (SEDDS, Liposomes, ASD) start->formulation preparation Preparation of Formulation formulation->preparation characterization Physicochemical Characterization preparation->characterization in_vitro In Vitro Dissolution & Permeability characterization->in_vitro in_vivo In Vivo Pharmacokinetic Study (Animal Model) in_vitro->in_vivo data_analysis Data Analysis in_vivo->data_analysis end Enhanced Bioavailability data_analysis->end

Caption: Experimental workflow for enhancing the bioavailability of this compound.

signaling_pathway cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation drug_lumen This compound (in Lumen) formulation Bioavailability Enhancing Formulation drug_lumen->formulation dissolution Enhanced Dissolution & Solubilization formulation->dissolution absorption Increased Permeation dissolution->absorption enterocyte Enterocyte absorption->enterocyte portal_vein Portal Vein enterocyte->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation (Increased Bioavailability) liver->systemic

Caption: Logical pathway for bioavailability enhancement of this compound.

References

Minimizing cytotoxicity of 13-Hydroxyisobakuchiol in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 13-Hydroxyisobakuchiol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize cytotoxicity in normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known cytotoxic profile?

A1: this compound is a natural meroterpene found in plants such as Psoralea glandulosa.[1] While it has been investigated for its potential anticancer properties, its cytotoxic effects on normal, non-cancerous cells are a critical consideration for therapeutic development.[1] One study indicated that a resinous exudate containing 12-hydroxy-iso-bakuchiol (a closely related compound) did not show cytotoxic effects against normal human buccal fibroblast cells under the tested conditions.[1] However, like many bioactive compounds, it may exhibit cytotoxicity at higher concentrations or in specific cell types.

Q2: What are the initial steps to assess the cytotoxicity of this compound in my normal cell line?

A2: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This provides a quantitative measure of the compound's cytotoxic potential. It is crucial to include proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death.

Q3: Which signaling pathways might be involved in this compound-induced cytotoxicity?

A3: While direct studies on this compound are limited, research on the related compound bakuchiol suggests that it can induce apoptosis through the intrinsic mitochondrial pathway by modulating the Bcl-2/Bax ratio and activating caspases.[2] Additionally, the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, often associated with cellular stress responses, has been implicated in bakuchiol-induced apoptosis.[3]

Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells

If you are observing higher-than-expected cytotoxicity in your normal cell lines when treating with this compound, consider the following potential causes and solutions.

Issue Possible Cause Recommended Solution
High cytotoxicity at low concentrations Cell Line Sensitivity: Different normal cell lines can have varied sensitivities to chemical compounds.Perform a dose-response curve with a wider range of concentrations to accurately determine the IC50 for your specific cell line. Consider using a less sensitive normal cell line if appropriate for your experimental goals.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations.[4][5]Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent-induced toxicity.[4]
Compound Instability: The compound may be degrading in the culture medium into more toxic byproducts.Prepare fresh stock solutions of this compound for each experiment and minimize storage time in aqueous media.
Inconsistent results between experiments Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.[5]Ensure you have a homogenous single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts.
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to increased compound concentration.[6]Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[5]
Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.[4]Regularly test your cell cultures for contamination. Use fresh, certified cell stocks if contamination is suspected.
High background in cytotoxicity assay Reagent-Medium Interaction: Components of your culture medium (e.g., phenol red, serum) may interfere with the assay reagents.Use appropriate controls, such as medium-only wells, to determine background signal.[6] Consider using phenol red-free medium for fluorescence or colorimetric assays.
High Cell Density: Too many cells can lead to high background signal in some assays.[7]Optimize the cell seeding density for your specific assay and cell line.[7]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to assess the cytotoxic effect of this compound on a chosen normal cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Chosen normal cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.1%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle-only (DMSO) and no-treatment controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Visualizations

Signaling Pathways

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Bax Bax This compound->Bax Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

jnk_pathway Cellular Stress Cellular Stress JNK JNK Cellular Stress->JNK This compound This compound This compound->JNK c-Jun c-Jun JNK->c-Jun AP-1 AP-1 c-Jun->AP-1 Pro-apoptotic genes Pro-apoptotic genes AP-1->Pro-apoptotic genes Apoptosis Apoptosis Pro-apoptotic genes->Apoptosis

Caption: JNK signaling pathway in apoptosis.

Experimental Workflow

experimental_workflow Start Start Cell Culture Cell Culture Start->Cell Culture Dose-Response Experiment Dose-Response Experiment Cell Culture->Dose-Response Experiment Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Dose-Response Experiment->Cytotoxicity Assay (e.g., MTT) Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay (e.g., MTT)->Data Analysis (IC50) Mechanism Investigation Mechanism Investigation Data Analysis (IC50)->Mechanism Investigation End End Mechanism Investigation->End

Caption: General experimental workflow for cytotoxicity assessment.

References

Technical Support Center: High-Purity 13-Hydroxyisobakuchiol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of high-purity 13-Hydroxyisobakuchiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound isolated from natural sources or synthesized crude products are column chromatography and High-Performance Liquid Chromatography (HPLC). Crystallization is often employed as a final step to achieve high purity.

Q2: What are the typical solvents used for the extraction and initial purification of this compound?

A2: Initial extraction from plant material, such as Psoralea corylifolia seeds, is often performed with solvents like methanol or ethanol. For column chromatography, a common mobile phase is a mixture of n-hexane and ethyl acetate.[1]

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography. For accurate purity assessment, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) is the standard method.

Q4: What are the potential stability issues for this compound during purification?

A4: this compound, like many phenolic compounds, can be susceptible to oxidation. It is advisable to minimize exposure to light and air, and to use degassed solvents where possible. Storage of purified fractions should be at low temperatures, preferably under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Low Yield After Purification

Problem: The final yield of purified this compound is significantly lower than expected.

Possible Cause Troubleshooting Step
Incomplete Elution from Column Modify the solvent gradient in your column chromatography to a more polar composition to ensure all the compound elutes.
Compound Degradation As mentioned in the FAQ, minimize exposure to light and oxygen. Consider adding an antioxidant like BHT (Butylated hydroxytoluene) in small quantities during purification.
Loss During Solvent Evaporation Use a rotary evaporator at a controlled temperature and pressure to prevent loss of the compound due to excessive heat or vacuum.
Irreversible Adsorption on Silica Gel If using silica gel chromatography, deactivation of the silica gel with a small percentage of a polar solvent (like triethylamine in the mobile phase) can sometimes prevent irreversible adsorption of phenolic compounds.
Co-elution of Impurities

Problem: The purified fraction of this compound contains persistent impurities.

Possible Cause Troubleshooting Step
Poor Resolution in Column Chromatography Optimize the mobile phase composition. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve separation.[1] Consider using a different stationary phase, such as alumina or a bonded-phase silica.
Structurally Similar Impurities Preparative HPLC is often necessary to separate structurally related impurities. A C18 column with a methanol/water or acetonitrile/water mobile phase is a good starting point.
Sample Overload on the Column Reduce the amount of crude material loaded onto the chromatography column to improve separation efficiency.
Difficulty in Crystallization

Problem: The purified this compound fails to crystallize.

Possible Cause Troubleshooting Step
Presence of Amorphous Impurities Even small amounts of impurities can inhibit crystallization. Re-purify the material using preparative HPLC.
Incorrect Solvent System Experiment with different solvent and anti-solvent combinations. Common solvents for crystallization include ethanol, methanol, acetone, and ethyl acetate, with water or hexane often used as anti-solvents.
Supersaturation Not Achieved Slowly evaporate the solvent or cool the solution gradually to induce crystallization. Seeding with a previously obtained crystal can also initiate crystallization.

Experimental Protocols

Preparative Column Chromatography

This protocol is a general guideline for the purification of this compound from a crude extract.

  • Stationary Phase Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry of n-hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% n-hexane to 90:10 n-hexane:ethyl acetate, then 80:20, and so on.

  • Fraction Collection: Collect fractions of a fixed volume and monitor them by TLC.

  • Analysis: Combine the fractions containing the pure this compound based on the TLC analysis.

  • Solvent Evaporation: Evaporate the solvent from the combined pure fractions under reduced pressure.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a method for determining the purity of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. A typical gradient could be starting from 60% acetonitrile to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified compound in the initial mobile phase.

Data Presentation

Table 1: Column Chromatography Parameters for this compound Purification

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase n-Hexane:Ethyl Acetate (Gradient)
Initial Solvent Ratio 95:5 (n-Hexane:Ethyl Acetate)
Final Solvent Ratio 70:30 (n-Hexane:Ethyl Acetate)
Flow Rate 10-15 mL/min (for a 5 cm diameter column)
Typical Loading Capacity 1g crude extract per 50g silica gel

Table 2: Analytical HPLC Parameters for Purity Assessment

ParameterValue
Column Type C18 Reversed-Phase
Column Dimensions 4.6 x 250 mm
Particle Size 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 10 µL

Visualizations

PurificationWorkflow CrudeExtract Crude this compound Extract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography TLC_Monitoring TLC Monitoring of Fractions ColumnChromatography->TLC_Monitoring ImpureFractions Impure Fractions (Re-process) TLC_Monitoring->ImpureFractions < 95% Purity PureFractions Combined Pure Fractions TLC_Monitoring->PureFractions > 95% Purity SolventEvaporation Solvent Evaporation PureFractions->SolventEvaporation HPLC_PurityCheck HPLC Purity Analysis SolventEvaporation->HPLC_PurityCheck Crystallization Crystallization HPLC_PurityCheck->Crystallization Purity Confirmed HighPurityProduct High-Purity (>98%) This compound Crystallization->HighPurityProduct

Caption: Overall purification workflow for this compound.

TroubleshootingLowYield Start Low Yield Observed CheckElution Check TLC of Column End-run Start->CheckElution IncompleteElution Incomplete Elution CheckElution->IncompleteElution Compound on TLC CheckDegradation Analyze by HPLC-MS for Degradants CheckElution->CheckDegradation No Compound ModifyGradient Increase Mobile Phase Polarity IncompleteElution->ModifyGradient DegradationConfirmed Degradation Products Found CheckDegradation->DegradationConfirmed Degradants Detected CheckEvaporation Review Evaporation Conditions CheckDegradation->CheckEvaporation No Degradants UseAntioxidant Use Antioxidants / Protect from Light DegradationConfirmed->UseAntioxidant LossConfirmed High Temperature / High Vacuum Used CheckEvaporation->LossConfirmed Yes OptimizeEvaporation Reduce Temperature and Pressure LossConfirmed->OptimizeEvaporation

Caption: Troubleshooting decision tree for low purification yield.

References

Technical Support Center: Efficient Derivatization of 13-Hydroxyisobakuchiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 13-Hydroxyisobakuchiol. Our aim is to help you improve the efficiency and success rate of your synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound for derivatization?

A1: The primary reactive site for derivatization on this compound is the phenolic hydroxyl group. This group can readily undergo reactions such as alkylation and acylation to produce a variety of derivatives. The tertiary hydroxyl group at position 13 is less reactive and would require more specific reaction conditions to be modified.

Q2: What are the key reaction parameters to optimize for improving derivatization efficiency?

A2: To enhance reaction yields and purity, it is crucial to optimize several parameters:

  • Choice of Base: The selection of an appropriate base is critical for activating the phenolic hydroxyl group.

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving both the substrate and reagents.

  • Temperature: Reaction temperature can significantly influence the reaction rate and the formation of side products.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximum conversion.

Q3: How can I purify the synthesized derivatives of this compound?

A3: Silica gel column chromatography is a commonly employed and effective method for the purification of this compound derivatives.[1] The choice of eluent system will depend on the polarity of the synthesized derivative. A gradient elution is often beneficial for separating the product from unreacted starting material and any side products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete reaction. - Suboptimal reaction conditions (temperature, time, solvent, base). - Degradation of starting material or product. - Inefficient purification.- Monitor the reaction using Thin Layer Chromatography (TLC) to ensure completion. - Systematically optimize reaction conditions. For example, try different bases (e.g., K₂CO₃, NaH), solvents (e.g., acetone, DMF, THF), and temperatures. - Ensure an inert atmosphere (e.g., nitrogen or argon) if reactants or products are sensitive to air or moisture. - Optimize the column chromatography conditions (e.g., silica gel grade, solvent system).
Multiple Products Observed on TLC/HPLC - Presence of side reactions. - Impurities in the starting material. - Product degradation.- Check the purity of the starting this compound. - Lower the reaction temperature to minimize side product formation. - Reduce the reaction time. - Use a milder base or reagent.
Difficulty in Product Purification - Similar polarity of the product and starting material or impurities. - Product streaking on the silica gel column.- Adjust the polarity of the eluent system for column chromatography. A shallow gradient may be necessary. - Consider using a different stationary phase for chromatography (e.g., alumina, C18). - Try recrystallization as an alternative or additional purification step. - For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes improve separation.
Starting Material Remains Unreacted - Insufficient activation of the hydroxyl group. - Low reactivity of the electrophile. - Inappropriate solvent.- Use a stronger base to deprotonate the phenolic hydroxyl group. - Increase the reaction temperature or use a more reactive electrophile (e.g., an alkyl iodide instead of an alkyl bromide). - Ensure the chosen solvent can dissolve all reactants.

Experimental Protocols

Note: The following protocols are adapted from the derivatization of Bakuchiol, a structurally related compound, and may require optimization for this compound.

General Procedure for O-Alkylation

This protocol describes a general method for the O-alkylation of the phenolic hydroxyl group of this compound.

Reagents and Conditions:

  • Substrate: this compound

  • Alkylating Agent: e.g., Bromopropane

  • Base: Anhydrous Potassium Carbonate (K₂CO₃)

  • Solvent: Acetone

  • Conditions: Reflux

Procedure:

  • Dissolve this compound in acetone in a round-bottom flask.

  • Add anhydrous potassium carbonate to the solution.

  • Add the alkylating agent (e.g., bromopropane) to the mixture.

  • Reflux the reaction mixture for several hours (monitor progress by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Based on a similar reaction with Bakuchiol, a yield of around 52% can be expected, though this will vary with the specific substrate and conditions.[1]

General Procedure for O-Acylation

This protocol outlines a general method for the O-acylation of the phenolic hydroxyl group.

Reagents and Conditions:

  • Substrate: this compound

  • Acylating Agent: e.g., Acetic Anhydride, Propionic Anhydride, Benzoyl Chloride

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Solvent: Methylene Chloride

  • Conditions: Room Temperature

Procedure:

  • Dissolve this compound in methylene chloride in a round-bottom flask.

  • Add a catalytic amount of DMAP.

  • Add the acylating agent to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Yields for similar acylation reactions with Bakuchiol have been reported to be as high as 90.6%.[1]

Quantitative Data Summary

The following table summarizes reported yields for the derivatization of Bakuchiol, which can serve as a benchmark when optimizing reactions for this compound.

Derivative Type Reagents Yield (%) Reference
O-Alkylation (Propyl)Bromopropane, K₂CO₃, Acetone52.0[1]
O-Acylation (Acetyl)Acetic Anhydride, DMAP, Methylene Chloride90.6[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in appropriate solvent add_reagents Add base/catalyst and derivatizing agent start->add_reagents react Heat/Stir for specified time add_reagents->react monitor Monitor reaction progress (TLC/HPLC) react->monitor workup Quench reaction and extractive work-up monitor->workup purify Purify by column chromatography workup->purify characterize Characterize pure product (NMR, MS) purify->characterize

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_rxn Incomplete Reaction start->incomplete_rxn Check TLC side_products Side Products start->side_products Analyze byproducts poor_purification Purification Issues start->poor_purification Observe column optimize_cond Optimize Conditions (Time, Temp, Reagents) incomplete_rxn->optimize_cond modify_temp Adjust Temperature/ Use Milder Reagents side_products->modify_temp optimize_chrom Optimize Chromatography (Solvent, Gradient) poor_purification->optimize_chrom

Caption: A logical diagram for troubleshooting common issues in derivatization reactions.

References

Validation & Comparative

A Comparative Analysis of 13-Hydroxyisobakuchiol and Other Meroterpenes from Psoralea Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 13-Hydroxyisobakuchiol and other prominent meroterpenes isolated from Psoralea species, with a focus on their cytotoxic, anti-inflammatory, and antioxidant activities. While direct comparative experimental data for this compound is limited, this guide synthesizes available data for structurally related compounds, particularly 12-hydroxy-iso-bakuchiol, alongside the well-characterized meroterpene, bakuchiol, and its hydroxylated derivative, 3-hydroxybakuchiol.

Data Presentation: Comparative Biological Activities

Table 1: Comparative Cytotoxicity of Psoralea Meroterpenes against A2058 Human Melanoma Cells

CompoundIC50 (µM)
Bakuchiol25.3 ± 1.5
3-Hydroxybakuchiol38.2 ± 2.1
12-hydroxy-iso-bakuchiol45.8 ± 2.8

Data sourced from Madrid A, et al. (2015).[1][2][3][4]

Table 2: Comparative Anti-Inflammatory Activity of Psoralea Meroterpenes

CompoundAssayCell LineActivityIC50 (µM)
BakuchiolNitric Oxide (NO) ProductionRAW 264.7Inhibition of LPS-induced NO production~20
Bakuchiol5-Lipoxygenase (5-LOX) Inhibition-Enzyme inhibition23.5
BakuchiolCyclooxygenase-1 (COX-1) Inhibition-Enzyme inhibition14.7 µg/mL
BakuchiolCyclooxygenase-2 (COX-2) Inhibition-Enzyme inhibition514 µg/mL
12-hydroxy-iso-bakuchiol--Data not available-
This compound--Data not available-

Data for bakuchiol sourced from various studies. Direct comparative data for hydroxylated derivatives in the same assays is limited.

Table 3: Comparative Antioxidant Activity of Psoralea Meroterpenes

CompoundAssayActivityIC50 (µM)
BakuchiolDPPH Radical ScavengingPotent~15
BakuchiolLipid Peroxidation InhibitionMore effective than α-tocopherolData not available
12-hydroxy-iso-bakuchiol-Data not available-
This compound-Data not available-

Data for bakuchiol sourced from various studies. Direct comparative data for hydroxylated derivatives in the same assays is limited.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and widely used in the field for assessing the biological activities of natural compounds.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Seeding: Plate cells (e.g., A2058 melanoma cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, bakuchiol) and a vehicle control. Incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included. Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is an indicator of NO production.

  • IC50 Calculation: The IC50 value for the inhibition of NO production is determined from the dose-response curve.

Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of the test compounds to the DPPH solution. A control containing only DPPH and methanol is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The decrease in absorbance indicates the radical scavenging activity of the compound.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

  • IC50 Calculation: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways modulated by bakuchiol, a representative meroterpene from Psoralea species. Due to the limited specific data on this compound, these pathways provide a foundational understanding of the potential mechanisms of action for related meroterpenes.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38_MAPK p38 MAPK TAK1->p38_MAPK ERK ERK TAK1->ERK NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylation of IκBα NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IκBα Degradation nucleus Nucleus NFkB->nucleus Translocation inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes Transcription inflammation Inflammation inflammatory_genes->inflammation Bakuchiol Bakuchiol Bakuchiol->IKK Inhibition Bakuchiol->p38_MAPK Inhibition Bakuchiol->ERK Inhibition antioxidant_pathway Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1/Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 nucleus Nucleus Nrf2->nucleus Translocation ARE Antioxidant Response Element (ARE) nucleus->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Bakuchiol Bakuchiol Bakuchiol->Keap1_Nrf2 Promotes Dissociation experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_anti_inflammatory Anti-inflammatory Assay (NO) cluster_antioxidant Antioxidant Assay (DPPH) c1 Seed Cells c2 Treat with Meroterpenes c1->c2 c3 Add MTT c2->c3 c4 Solubilize Formazan c3->c4 c5 Measure Absorbance c4->c5 a1 Seed Macrophages a2 Pre-treat with Meroterpenes a1->a2 a3 Stimulate with LPS a2->a3 a4 Griess Assay a3->a4 a5 Measure Absorbance a4->a5 o1 Prepare DPPH Solution o2 Add Meroterpenes o1->o2 o3 Incubate o2->o3 o4 Measure Absorbance o3->o4

References

A Comparative Analysis of Bakuchiol and Retinol: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience: This guide provides a comparative analysis of bakuchiol and retinol. The initial aim was to compare 13-Hydroxyisobakuchiol with retinol; however, a comprehensive literature search revealed a significant lack of specific quantitative experimental data for this compound. Bakuchiol, a closely related meroterpene from the same plant source (Psoralea corylifolia), is well-researched and considered a functional analog to retinol. Therefore, this guide presents a detailed comparison of bakuchiol and retinol, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

Retinol, a derivative of vitamin A, has long been the gold standard in dermatology for its potent anti-aging effects. It is known to stimulate collagen production, accelerate cell turnover, and reduce the appearance of fine lines, wrinkles, and hyperpigmentation.[1][2] However, its use is often associated with skin irritation, redness, and photosensitivity.[3] This has led to the search for gentler, natural alternatives. Bakuchiol, a phytochemical extracted from the seeds and leaves of the Psoralea corylifolia plant, has emerged as a promising candidate, demonstrating retinol-like functionality without the associated side effects.[4] This guide provides a detailed comparative analysis of the biological activities of bakuchiol and retinol, supported by experimental data.

Comparative Biological Activities

Bakuchiol and retinol exhibit a range of similar biological activities, including anti-inflammatory, antioxidant, and anti-aging properties. While both compounds have been shown to improve signs of skin aging, their mechanisms and tolerability profiles differ.

Anti-inflammatory Properties

Both bakuchiol and retinol have demonstrated anti-inflammatory effects. Bakuchiol has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation, by downregulating the nuclear factor-kappaB (NF-κB) signaling pathway.[4][5] Retinoids, including retinol, also exhibit anti-inflammatory properties by inhibiting various immune factors and the release of pro-inflammatory cytokines.[6]

Antioxidant Properties

Bakuchiol is a potent antioxidant that can scavenge free radicals and inhibit lipid peroxidation.[7] In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, retinol also demonstrated antioxidant activity, although its potency can vary depending on the specific derivative and formulation.[8][9]

Anti-Aging and Collagen Synthesis

The anti-aging effects of both compounds are largely attributed to their ability to stimulate collagen synthesis. Retinol and its active metabolite, retinoic acid, are well-documented to increase the production of type I and III collagen, which are essential for maintaining skin structure and elasticity.[2][10] Clinical studies have shown that topical application of retinol leads to a significant increase in collagen production.[3][11] Bakuchiol has also been found to upregulate the expression of types I, II, and IV collagen in mature fibroblasts, functioning as a functional analog of retinol in this regard.[12]

Quantitative Data Comparison

The following tables summarize the available quantitative data from in vitro and in vivo studies to facilitate a direct comparison of the efficacy of bakuchiol and retinol.

Table 1: Comparative Efficacy in a 12-Week Clinical Trial on Facial Photoaging

Parameter0.5% Bakuchiol (applied twice daily)0.5% Retinol (applied once daily)
Wrinkle Surface Area Reduction Significant reductionSignificant reduction (no statistical difference between the two)
Hyperpigmentation Reduction Significant reductionSignificant reduction (no statistical difference between the two)
Reported Side Effects MinimalMore instances of skin scaling and stinging

Source: Prospective, randomized, double-blind assessment of topical bakuchiol and retinol for facial photoageing.

Table 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50 Value (Concentration for 50% inhibition)
Bakuchiol Data not consistently reported with IC50 values in direct comparison to retinol. However, studies indicate it has up to twice the antioxidative potential of vitamin E.
Retinol IC50 of 140 μM has been reported in one study on RAW264.7 cells, though this was for cytotoxicity, not specifically DPPH scavenging. Another study reports a rate constant of 1.3 M⁻¹s⁻¹ for DPPH decomposition.[9][13]
Retinoic Acid Rate constant of 1.4 M⁻¹s⁻¹ for DPPH decomposition.[9]

Table 3: Effect on Collagen Synthesis

CompoundMethodResult
Bakuchiol In vitro study on mature fibroblastsUpregulates the expression of types I, II, and IV collagen.
0.4% Retinol In vivo study on photoaged forearm skin (4 weeks)Increased COL1 mRNA by 2.3-fold and proCOL1 protein by 1.8-fold.[11]

Signaling Pathways

The biological effects of bakuchiol and retinol are mediated through distinct signaling pathways.

Bakuchiol Signaling Pathway

Bakuchiol's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB pathway. It also activates the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.[5]

Bakuchiol_Signaling cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cell Macrophage cluster_nucleus LPS LPS IKK IKK LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates to nucleus Nucleus inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) NFκB_n->inflammatory_genes Induces expression Bakuchiol Bakuchiol Bakuchiol->IKK Inhibits

Bakuchiol's Anti-Inflammatory Signaling Pathway
Retinol Signaling Pathway

Retinol exerts its effects after being converted to its active form, retinoic acid. Retinoic acid then binds to nuclear receptors (RARs and RXRs), which act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and collagen synthesis.[2]

Retinol_Signaling cluster_cell Keratinocyte/Fibroblast cluster_nucleus Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid Oxidation CRABP CRABP Retinoic_Acid->CRABP Binds to RAR_RXR RAR/RXR CRABP->RAR_RXR Translocates to Nucleus and Binds nucleus Nucleus RARE RARE RAR_RXR->RARE Binds to Target_Genes Target Genes (e.g., Collagen) RARE->Target_Genes Regulates Transcription Retinol_ext Topical Retinol Retinol_ext->Retinol Enters cell

Retinol's Anti-Aging Signaling Pathway

Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production

This assay determines the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (this compound or retinol) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).

Anti_Inflammatory_Workflow start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed cells in 96-well plate culture->seed treat Pre-treat with Test Compound seed->treat stimulate Stimulate with LPS treat->stimulate measure Measure Nitrite (Griess Reagent) stimulate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Workflow for In Vitro Anti-inflammatory Assay
Antioxidant Assay: DPPH Radical Scavenging Activity

This assay measures the ability of a compound to act as a free radical scavenger by monitoring the reduction of the stable DPPH radical.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound (this compound or retinol) in methanol.

  • Reaction: Mix the test compound solution with the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

DPPH_Workflow start Start prepare_dpph Prepare 0.1 mM DPPH solution start->prepare_dpph prepare_sample Prepare Test Compound dilutions start->prepare_sample mix Mix Test Compound and DPPH solution prepare_dpph->mix prepare_sample->mix incubate Incubate in dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure analyze Calculate % Scavenging and IC50 measure->analyze end End analyze->end

Workflow for DPPH Antioxidant Assay
Collagen Synthesis Assay in Human Dermal Fibroblasts

This assay quantifies the amount of newly synthesized collagen by human dermal fibroblasts in response to treatment with a test compound.

Methodology:

  • Cell Culture: Culture primary human dermal fibroblasts in fibroblast growth medium.

  • Seeding: Seed cells in a 24-well plate and grow to confluence.

  • Treatment: Treat the cells with various concentrations of the test compound (this compound or retinol) in a serum-free medium containing ascorbic acid (a cofactor for collagen synthesis) for 48-72 hours.

  • Collagen Quantification: Collect the cell culture supernatant and quantify the amount of soluble collagen using a Sirius Red-based colorimetric assay. The absorbance is read at 540 nm.

  • Data Analysis: Calculate the percentage increase in collagen synthesis compared to the untreated control.

Collagen_Workflow start Start culture Culture Human Dermal Fibroblasts start->culture seed Seed cells in 24-well plate culture->seed treat Treat with Test Compound + Ascorbic Acid seed->treat quantify Quantify Collagen (Sirius Red Assay) treat->quantify analyze Calculate % Increase in Collagen Synthesis quantify->analyze end End analyze->end

References

Navigating the Analytical Landscape: A Comparative Guide to Bakuchiol Quantification Methods as a Proxy for 13-Hydroxyisobakuchiol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of meroterpenes, the robust quantification of these compounds is paramount. While specific cross-validated analytical methods for 13-Hydroxyisobakuchiol remain scarce in publicly available literature, this guide offers a comprehensive comparison of validated methods for the structurally analogous and widely studied compound, bakuchiol. The presented data and protocols for bakuchiol can serve as a valuable starting point and a strong proxy for the development and validation of analytical methods for its hydroxylated derivatives.

This guide delves into the experimental protocols and performance characteristics of commonly employed analytical techniques for bakuchiol quantification, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC). The objective is to provide a clear, data-driven comparison to aid researchers in selecting the most appropriate methodology for their specific research needs.

Comparative Analysis of Analytical Method Performance

The selection of an analytical method is often a trade-off between various performance parameters such as sensitivity, linearity, accuracy, and precision. The following table summarizes the key performance characteristics of different validated methods for bakuchiol quantification.

ParameterHPLC-UV Method 1HPTLC Method
Linearity (r²) >0.999≥0.996 ± 0.082
Limit of Detection (LOD) 0.1 µg/g83.92 ng/spot
Limit of Quantification (LOQ) 0.5 µg/g254.30 ng/spot
Accuracy (% Recovery) 93.37 - 106.39%98.75 - 102.12%
Precision (% RSD) < 6%0.49 - 2.07%

Detailed Experimental Protocols

A thorough understanding of the experimental workflow is crucial for successful method implementation and adaptation. This section provides detailed protocols for the compared analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of bakuchiol in various matrices, including cosmetic products and plant extracts.

Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Extract the analyte using a suitable solvent, such as tetrahydrofuran or a methanol/isopropanol mixture.

  • Vortex and sonicate the sample to ensure complete extraction.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase: A gradient or isocratic elution using a mixture of water and acetonitrile, often with a small percentage of formic acid to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at 25 °C.

  • Detection: UV detection at approximately 260 nm.

  • Injection Volume: 20 µL.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput alternative for the quantification of bakuchiol, particularly in herbal extracts.

Sample and Standard Preparation:

  • Prepare a stock solution of bakuchiol standard in methanol.

  • Prepare sample extracts by dissolving a known quantity of the material in methanol.

  • Apply the standard and sample solutions as bands on the HPTLC plate (e.g., silica gel 60 F254).

Chromatographic Development and Detection:

  • Mobile Phase: A mixture of toluene, ethyl acetate, and diethylamine (e.g., 8:2.5:0.5 v/v/v).

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection: Densitometric scanning at a wavelength of 290 nm.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Sample extract Solvent Extraction weigh->extract vortex Vortex & Sonicate extract->vortex centrifuge Centrifuge vortex->centrifuge filter Filter (0.45 µm) centrifuge->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (260 nm) separate->detect quantify Quantification detect->quantify

HPLC-UV experimental workflow for bakuchiol quantification.

HPTLC_Workflow cluster_prep Preparation cluster_analysis HPTLC Analysis prep_std Prepare Standard Solutions apply Apply to HPTLC Plate prep_std->apply prep_sample Prepare Sample Extracts prep_sample->apply develop Chromatographic Development apply->develop scan Densitometric Scanning (290 nm) develop->scan quantify Quantification scan->quantify

HPTLC experimental workflow for bakuchiol quantification.

A Comparative Analysis of 13-Hydroxyisobakuchiol and Other Tyrosinase Inhibitors for Melanogenesis Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 13-Hydroxyisobakuchiol and other prominent tyrosinase inhibitors. While direct quantitative data on the tyrosinase inhibitory activity of this compound is not currently available in peer-reviewed literature, this document leverages data from its structurally similar precursor, bakuchiol, to provide a comparative analysis. This guide aims to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and pharmacology by presenting available experimental data, detailed methodologies, and relevant biological pathways.

Introduction to Tyrosinase and Melanogenesis

Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a process called melanogenesis. The key enzyme regulating this pathway is tyrosinase, a copper-containing monooxygenase. Tyrosinase catalyzes the initial and rate-limiting steps of melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). The inhibition of tyrosinase is a primary strategy for the development of agents to treat hyperpigmentation disorders and for skin lightening applications.

Comparative Efficacy of Tyrosinase Inhibitors

While specific data for this compound is pending further research, the inhibitory potential of its parent compound, bakuchiol, has been evaluated. The following tables summarize the half-maximal inhibitory concentration (IC50) values for bakuchiol and other well-established tyrosinase inhibitors against mushroom tyrosinase.

Table 1: Comparison of IC50 Values for Monophenolase Activity of Mushroom Tyrosinase

CompoundIC50 (µM)Reference
Bakuchiol37.22 ± 5.18[1]
Kojic Acid34.02 ± 5.51[1]
Arbutin~6500[2]
Hydroquinone~4400[2]
4-Butylresorcinol21[2]

Table 2: Comparison of IC50 Values for Diphenolase Activity of Mushroom Tyrosinase

CompoundIC50 (µM)Reference
Bakuchiol6.91 ± 0.96[1]
Kojic Acid16.86 ± 3.28[1]
Arbutin-
Hydroquinone-
4-Butylresorcinol-

Note: The IC50 values can vary depending on the experimental conditions, including the source of the enzyme and substrate concentrations.

Based on the available data for bakuchiol, it demonstrates potent tyrosinase inhibitory activity. For the monophenolase activity, its efficacy is comparable to that of kojic acid[1]. Notably, bakuchiol exhibits significantly stronger inhibition of the diphenolase activity of mushroom tyrosinase compared to kojic acid[1]. 4-Butylresorcinol stands out as a highly potent inhibitor of human tyrosinase[2]. In contrast, arbutin and hydroquinone show weaker inhibitory effects on human tyrosinase, with IC50 values in the millimolar range[2].

Experimental Protocols

A standardized in vitro mushroom tyrosinase inhibition assay is crucial for the comparative evaluation of potential inhibitors.

Mushroom Tyrosinase Inhibition Assay (using L-DOPA as substrate)

1. Materials and Reagents:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (this compound and other inhibitors)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Phosphate Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 6.8.

  • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. The final concentration in the assay will need to be optimized.

  • L-DOPA Solution: Prepare a stock solution of L-DOPA in phosphate buffer.

  • Test Compound Solutions: Dissolve the test compounds in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

3. Assay Procedure:

  • Add a specific volume of the test compound solution at various concentrations to the wells of a 96-well plate.

  • Add a specific volume of the mushroom tyrosinase solution to each well.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding a specific volume of the L-DOPA solution to each well.

  • Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm or 490 nm) at regular intervals for a set duration using a microplate reader. The absorbance corresponds to the formation of dopachrome.

  • A control reaction containing the buffer and enzyme without the inhibitor, and a blank containing the buffer and substrate without the enzyme should be included. Kojic acid is often used as a positive control.

4. Data Analysis:

  • Calculate the initial rate of the reaction (V) from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Visualizing the Melanogenesis Signaling Pathway and Experimental Workflow

To better understand the mechanism of action of tyrosinase inhibitors, it is essential to visualize the key signaling pathways involved in melanogenesis and the experimental workflow for their evaluation.

Melanogenesis_Signaling_Pathway UVB UVB Radiation Keratinocytes Keratinocytes UVB->Keratinocytes stimulates alpha_MSH α-MSH Keratinocytes->alpha_MSH releases MC1R MC1R alpha_MSH->MC1R binds AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates transcription Tyrosinase Tyrosinase (Inactive) Tyrosinase_Gene->Tyrosinase Tyrosinase_Active Tyrosinase (Active) Tyrosinase->Tyrosinase_Active maturation L_DOPA L-DOPA Tyrosinase_Active->L_DOPA catalyzes (monophenolase) Dopaquinone Dopaquinone Tyrosinase_Active->Dopaquinone catalyzes (diphenolase) L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase_Active L_DOPA->Tyrosinase_Active Melanin Melanin Dopaquinone->Melanin -> Eumelanin / Pheomelanin Inhibitor Tyrosinase Inhibitor (e.g., this compound) Inhibitor->Tyrosinase_Active inhibits

Caption: Simplified signaling pathway of melanogenesis.

Tyrosinase_Inhibition_Assay_Workflow Start Start: Prepare Reagents Prepare_Inhibitors Prepare Test Inhibitor Solutions (e.g., this compound) Start->Prepare_Inhibitors Prepare_Enzyme Prepare Mushroom Tyrosinase Solution Start->Prepare_Enzyme Prepare_Substrate Prepare L-DOPA Solution Start->Prepare_Substrate Add_Inhibitor Add Inhibitor to 96-well Plate Prepare_Inhibitors->Add_Inhibitor Add_Enzyme Add Tyrosinase to Wells Prepare_Enzyme->Add_Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Add_Substrate Add L-DOPA to Initiate Reaction Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (e.g., 475 nm) over Time Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for tyrosinase inhibition assay.

Conclusion and Future Directions

Future research should focus on:

  • Determining the IC50 values of this compound for both monophenolase and diphenolase activities of tyrosinase from various sources, including human tyrosinase.

  • Elucidating the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type) through kinetic studies.

  • Investigating the effect of this compound on melanogenesis in cell-based assays and in vivo models.

  • Conducting structure-activity relationship (SAR) studies of bakuchiol derivatives to identify even more potent and specific tyrosinase inhibitors.

This guide provides a foundational comparison based on the current scientific landscape. As new data emerges, this document will be updated to provide the most accurate and comprehensive information to the scientific community.

References

Head-to-head study of 13-Hydroxyisobakuchiol and psoralidin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of natural product research, compounds derived from Psoralea corylifolia have garnered significant attention for their diverse pharmacological activities. Among these, 13-Hydroxyisobakuchiol and psoralidin stand out as promising candidates for therapeutic development. This guide provides a comprehensive, data-driven comparison of these two compounds, focusing on their cytotoxic and anti-inflammatory properties, and their effects on key cellular signaling pathways. While extensive data is available for psoralidin, direct experimental data for this compound is limited. Therefore, in some sections, data for the closely related and well-studied compound, bakuchiol, is used as a proxy to provide a preliminary comparative perspective, with the clear delineation of this substitution.

Data Presentation: At-a-Glance Comparison

The following tables summarize the available quantitative data for the cytotoxic and anti-inflammatory activities of psoralidin and related compounds.

Table 1: Cytotoxicity Data (IC50 values)

CompoundCell LineCancer TypeIC50 (µM)IC50 (µg/mL)Reference
Psoralidin HT-29Colon Cancer-0.3[1][1]
MCF-7Breast Cancer-0.4[1][1]
SNU-1Stomach Cancer-53[2]
SNU-16Stomach Cancer-203[2]
KBOral Cancer88.1-[3]
KBv200Oral Cancer (Multidrug Resistant)86.6-[3]
K562Leukemia24.4-[3]
K562/ADMLeukemia (Doxorubicin Resistant)62.6-[3]
Bakuchiol (as a proxy for this compound) HepG2Liver Cancer4.6 µg/mL-[4]
Hep3BLiver Cancer13.5 µg/mL-[4]

Note: Direct cytotoxic data for this compound was not available in the reviewed literature.

Table 2: Anti-inflammatory Activity (Inhibition of NO Production)

CompoundCell LineStimulantIC50 (µM)Reference
Psoralidin RAW 264.7LPS≤ 36.65[5]
Bakuchiol (as a proxy for this compound) RAW 264.7LPS≤ 36.65[5]

Note: Direct anti-inflammatory data for this compound was not available in the reviewed literature. The available data for bakuchiol is presented as a comparator.

Signaling Pathway Analysis

Both psoralidin and bakuchiol (as a proxy for this compound) have been shown to modulate critical signaling pathways involved in cell survival, proliferation, and inflammation, primarily the NF-κB and PI3K/Akt pathways.

Psoralidin: A Modulator of Pro-Survival and Inflammatory Pathways

Psoralidin has demonstrated the ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This inhibition is crucial for its pro-apoptotic and anti-inflammatory effects. Furthermore, psoralidin has been shown to suppress the PI3K/Akt signaling cascade, which is frequently hyperactivated in cancer and promotes cell proliferation and survival.

Psoralidin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Psoralidin_node Psoralidin Psoralidin_node->PI3K Inhibits Psoralidin_node->IKK Inhibits Gene_Transcription Pro-inflammatory & Pro-survival Genes NF-κB_nuc->Gene_Transcription

Psoralidin's inhibitory effects on the PI3K/Akt and NF-κB signaling pathways.
This compound (via Bakuchiol Proxy): Targeting Inflammatory Signaling

While specific data for this compound is lacking, studies on bakuchiol indicate its potent anti-inflammatory properties through the inhibition of the NF-κB pathway. Bakuchiol has been shown to suppress the activation of NF-κB, thereby reducing the expression of downstream pro-inflammatory mediators.

Bakuchiol_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Bakuchiol_node Bakuchiol Bakuchiol_node->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression NF-κB_nuc->Inflammatory_Genes

Bakuchiol's inhibition of the NF-κB pathway, a proxy for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., psoralidin or this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Prepare_Compounds Prepare serial dilutions of compounds Add_Compounds Add compounds to cells Prepare_Compounds->Add_Compounds Incubate Incubate for 24-72 hours Add_Compounds->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan Incubate_MTT->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Apoptosis_Assay_Workflow cluster_treatment Cell Treatment cluster_staining Staining Procedure cluster_analysis Analysis Treat_Cells Treat cells with compound Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend Resuspend in binding buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC and PI Resuspend->Add_Stains Incubate_Dark Incubate in the dark Add_Stains->Incubate_Dark Flow_Cytometry Analyze by flow cytometry Incubate_Dark->Flow_Cytometry Quantify_Apoptosis Quantify apoptotic cell population Flow_Cytometry->Quantify_Apoptosis

Workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

This comparative guide highlights the significant therapeutic potential of psoralidin, supported by a growing body of experimental evidence. Its ability to induce cytotoxicity in various cancer cell lines and modulate key signaling pathways like NF-κB and PI3K/Akt makes it a compelling candidate for further drug development.

The current literature, however, presents a notable gap in the experimental data for this compound. While its structural similarity to bakuchiol suggests potential anti-inflammatory and cytotoxic activities, dedicated studies are imperative to elucidate its specific pharmacological profile. Future research should focus on conducting head-to-head in vitro and in vivo studies to directly compare the efficacy and mechanisms of action of this compound and psoralidin. Such studies will be crucial in determining the unique therapeutic advantages of each compound and guiding their potential clinical applications.

References

In Vivo Validation of 13-Hydroxyisobakuchiol's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vivo therapeutic efficacy of 13-Hydroxyisobakuchiol and its close analog, Bakuchiol, in comparison to established alternatives. This guide provides researchers, scientists, and drug development professionals with a summary of key experimental data, detailed methodologies, and insights into the underlying molecular mechanisms.

While in vivo research directly validating the therapeutic effects of this compound is limited, extensive studies on its structural analog, Bakuchiol, provide significant insights into its potential pharmacological activities. This guide focuses on the available in vivo data for Bakuchiol across anti-cancer, anti-inflammatory, and neuroprotective domains, offering a comparative perspective with other relevant compounds.

Anti-Cancer Effects

Bakuchiol has demonstrated notable anti-cancer properties in preclinical in vivo models, particularly in skin cancer.

Comparative Analysis of Anti-Cancer Efficacy

CompoundAnimal ModelCancer TypeDosageEfficacyReference
Bakuchiol A431 Xenograft Mouse ModelSkin Epidermoid Carcinoma10 mg/kg and 40 mg/kgReduced average tumor volume to 221 mm³ and 198 mm³ respectively, compared to 380 mm³ in the vehicle group after 4 weeks.[1]
Bakuchiol Derivative (Compound 19) MDA-MB-231 Xenograft Nude MiceTriple-Negative Breast CancerNot specified in abstractSignificantly suppressed tumor growth.[2]
Bakuchiol Zebrafish XenograftBreast Cancer (MCF-7 cells)0.5 µg/mlSignificantly reduced the MCF-7 cell mass.[3][4]

Experimental Protocol: A431 Xenograft Mouse Model

This protocol outlines the methodology used to assess the in vivo anti-tumor efficacy of Bakuchiol in a skin cancer model.[1]

  • Cell Culture: A431 human epithelial carcinoma cells are cultured in appropriate media.

  • Animal Model: Nude mice are used for the xenograft model.

  • Tumor Induction: A431 cells are injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. Bakuchiol is administered, typically via intraperitoneal injection, at specified doses (e.g., 10 mg/kg and 40 mg/kg). The vehicle group receives the solvent used to dissolve Bakuchiol.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., weekly) using calipers.

  • Endpoint Analysis: After a predetermined period (e.g., 4 weeks), mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry for proliferation markers like PCNA.[1]

Signaling Pathways in Anti-Cancer Activity

Bakuchiol exerts its anti-cancer effects by modulating multiple signaling pathways. It has been shown to directly target and inhibit Hck, Blk, and p38 MAP kinase.[1] This inhibition subsequently affects downstream pathways including MEK/ERK, MKK3/6-p38-MSK1, and PI3-K/AKT/p70S6K, leading to the suppression of cancer cell proliferation.[1]

Bakuchiol Bakuchiol Hck Hck Bakuchiol->Hck inhibits Blk Blk Bakuchiol->Blk inhibits p38_MAPK p38 MAPK Bakuchiol->p38_MAPK inhibits MEK_ERK MEK/ERK Hck->MEK_ERK PI3K_AKT PI3K/AKT/p70S6K Blk->PI3K_AKT MKK3_6 MKK3/6-p38-MSK1 p38_MAPK->MKK3_6 Proliferation Cell Proliferation MEK_ERK->Proliferation MKK3_6->Proliferation PI3K_AKT->Proliferation

Bakuchiol's Anti-Cancer Signaling Pathway

Anti-Inflammatory Effects

In vivo studies have highlighted the anti-inflammatory potential of Bakuchiol and its derivatives.

Comparative Analysis of Anti-Inflammatory Efficacy

CompoundAnimal ModelKey FindingsReference
Bakuchiol Derivative (Compound 7a) ZebrafishDose-dependent inhibition of nitric oxide (NO) and reactive oxygen species (ROS) production.[5][6][7]
Bakuchiol Not specified in abstractReduces prostaglandin E2 (PGE2) levels.[8]

Experimental Protocol: Zebrafish Model for Inflammation

The zebrafish model is increasingly used to screen for anti-inflammatory compounds due to its rapid development and optical transparency.

  • Animal Model: Zebrafish larvae are used.

  • Induction of Inflammation: Inflammation is induced using agents like lipopolysaccharide (LPS).

  • Treatment: Larvae are exposed to different concentrations of the test compound (e.g., Bakuchiol derivative 7a).

  • Measurement of Inflammatory Markers: The production of inflammatory markers such as nitric oxide (NO) and reactive oxygen species (ROS) is quantified using fluorescent probes.

  • Data Analysis: The reduction in fluorescence intensity in treated groups compared to the control group indicates anti-inflammatory activity.

Signaling Pathways in Anti-Inflammatory Activity

Bakuchiol and its derivatives have been shown to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[5][9] Additionally, activation of the Nrf2/HO-1 pathway, a key regulator of the antioxidant response, has been observed.[5][7]

Bakuchiol Bakuchiol NF_kB_MAPK NF-κB / MAPK Pathways Bakuchiol->NF_kB_MAPK inhibits Nrf2_HO1 Nrf2/HO-1 Pathway Bakuchiol->Nrf2_HO1 activates Inflammatory_Cytokines Pro-inflammatory Cytokines (NO, ROS, PGE2) NF_kB_MAPK->Inflammatory_Cytokines Antioxidant_Response Antioxidant Response Nrf2_HO1->Antioxidant_Response

Anti-inflammatory Signaling Pathways of Bakuchiol

Neuroprotective Effects

Preliminary in vivo evidence suggests that Bakuchiol may have a protective role in the nervous system.

Experimental Evidence of Neuroprotection

CompoundAnimal ModelKey FindingsReference
Bakuchiol Rat model of retinal damage (NMDA-induced)Markedly reduced translocation of AIF and release of cytochrome c; inhibited up-regulation of cleaved caspase-3, cleaved caspase-9, and cleaved PARP.

Experimental Protocol: Rat Model of Retinal Damage

  • Animal Model: Adult rats are used.

  • Induction of Damage: Retinal damage is induced by intravitreal injection of N-methyl-d-aspartate (NMDA).

  • Treatment: Bakuchiol is administered to the treatment group.

  • Endpoint Analysis: After a specific period, retinal tissues are collected and analyzed for markers of apoptosis and cell death, such as AIF, cytochrome c, and cleaved caspases, using techniques like Western blotting or immunohistochemistry.

Experimental Workflow

Animal_Model Select Animal Model (e.g., Mouse, Rat, Zebrafish) Disease_Induction Induce Disease (e.g., Tumor Xenograft, LPS, NMDA) Animal_Model->Disease_Induction Treatment Administer This compound Analog (Bakuchiol) Disease_Induction->Treatment Data_Collection Collect Data (e.g., Tumor Volume, Inflammatory Markers) Treatment->Data_Collection Analysis Analyze and Compare with Control/Alternative Data_Collection->Analysis

General In Vivo Experimental Workflow

Comparison with Retinol

In the realm of dermatology, particularly for anti-aging applications, Bakuchiol has been compared to retinol. In vivo studies have shown that Bakuchiol is comparable to retinol in improving signs of photoaging, such as wrinkles and pigmentation, but is better tolerated with fewer side effects like stinging and scaling.[10]

Conclusion

The available in vivo data strongly support the therapeutic potential of Bakuchiol as an anti-cancer, anti-inflammatory, and neuroprotective agent. While direct in vivo validation for this compound is currently lacking, the extensive research on its close analog, Bakuchiol, provides a solid foundation for its potential efficacy. Further in vivo studies are warranted to directly assess the therapeutic effects of this compound and to fully elucidate its pharmacological profile in comparison to Bakuchiol and other established therapeutic agents. The detailed experimental protocols and identified signaling pathways for Bakuchiol offer a clear roadmap for future investigations into this compound.

References

Safety Operating Guide

Proper Disposal of 13-Hydroxyisobakuchiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 13-Hydroxyisobakuchiol, a compound utilized in drug development and scientific research, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this substance, in line with established safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2] An accessible safety shower and eye wash station are essential when working with this and other laboratory chemicals.[1]

Step-by-Step Disposal Protocol

The primary concern with this compound is its classification as a substance very toxic to aquatic life with long-lasting effects. Therefore, it must be treated as hazardous waste and must not be disposed of down the drain or in regular trash.

  • Container Management : Keep this compound in its original, clearly labeled container whenever possible. Do not mix it with other waste materials.

  • Waste Collection :

    • Solid Waste : Collect any solid this compound waste in a designated, sealed container labeled as "Hazardous Chemical Waste."

    • Liquid Waste : For solutions containing this compound, use a dedicated, leak-proof container. If the substance is in a neat oil form, it should be absorbed with an inert material like sand, diatomite, or universal binders before being placed in the hazardous waste container.[1][3]

  • Decontamination : Decontaminate any surfaces or equipment that have come into contact with this compound by scrubbing with a suitable solvent, such as alcohol.[1] Dispose of all contaminated materials (e.g., paper towels, absorbent pads) as hazardous waste.

  • Storage Pending Disposal : Store the sealed hazardous waste container in a cool, well-ventilated, and designated secondary containment area away from incompatible materials, direct sunlight, and sources of ignition until it can be collected by a licensed chemical waste disposal service.[1][2]

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor. The waste material must be disposed of in accordance with national and local regulations.

Chemical and Safety Data Summary

The following table summarizes key safety and disposal information for substances containing Bakuchiol, the primary component related to this compound.

PropertyDataReference
GHS Hazard Classification Short-term (acute) aquatic hazard: Category 1; Long-term (chronic) aquatic hazard: Category 1
Hazard Statements H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements P273: Avoid release to the environment.P391: Collect spillage.P501: Dispose of contents/ container to an approved waste disposal plant.
UN Number UN 3082
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S.
First Aid - Eyes Rinse opened eye for several minutes under running water.[3]
First Aid - Skin Generally the product does not irritate the skin. Wash off with soap and plenty of water.[2][3]
First Aid - Inhalation Supply fresh air; consult doctor in case of complaints.[3]
First Aid - Ingestion If symptoms persist consult doctor. Do not induce vomiting.[2][3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have this compound Waste? ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste assess_form->solid_waste Solid liquid_waste Liquid/Oil Waste assess_form->liquid_waste Liquid/Oil collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid absorb_liquid Absorb with Inert Material (e.g., sand, diatomite) liquid_waste->absorb_liquid decontaminate Decontaminate Surfaces and Equipment collect_solid->decontaminate collect_liquid Place Absorbed Material in Labeled, Sealed Hazardous Waste Container absorb_liquid->collect_liquid collect_liquid->decontaminate store Store in Designated Secondary Containment Area decontaminate->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs

Disposal Workflow for this compound

References

Personal protective equipment for handling 13-Hydroxyisobakuchiol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 13-Hydroxyisobakuchiol

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is based on the safety information for the structurally related compound, Bakuchiol, and established best practices for handling aromatic compounds in a laboratory setting. Researchers must conduct a thorough risk assessment before beginning any work with this compound.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is unavailable, it is prudent to treat it as a potentially hazardous substance. Based on the data for Bakuchiol, it is not classified as a dangerous substance according to GHS, but it is advisable to minimize exposure.[1]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Skin Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shieldsNitrile gloves, Lab coatNot generally required if performed in a certified chemical fume hood
Conducting reactions and transfers Chemical splash gogglesNitrile gloves, Lab coatNot generally required if performed in a certified chemical fume hood
Spill cleanup Chemical splash goggles and face shieldHeavy-duty nitrile gloves, Chemical-resistant apron or coverallsAir-purifying respirator with organic vapor cartridges
Physicochemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling. The following data is for the related compound, Bakuchiol, and should be considered indicative for this compound.

Property Value (for Bakuchiol)
Molecular Formula C18H24O[2]
Boiling Point > 260 °C (at approx. 300 mm Hg)[3]
Solubility Insoluble in water[2]
Stability Photochemically and hydrolytically stable[1]
Appearance Oil[3]

Operational and Disposal Plans

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Glassware Decontaminate Glassware Conduct Experiment->Decontaminate Glassware Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE End End Doff PPE->End Start Start Start->Gather Materials

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-Hydroxyisobakuchiol
Reactant of Route 2
Reactant of Route 2
13-Hydroxyisobakuchiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.